Gallium;palladium
Description
Historical Context of Ga-Pd Intermetallic Compound Discovery and Early Characterization
The study of intermetallic compounds, in general, dates back to the early 20th century, with significant research momentum building after the discovery of ordered phases like Ni₃Al in the 1950s. numberanalytics.com The systematic investigation of the gallium-palladium binary system, which laid the groundwork for understanding its various intermetallic phases, was first carried out across the entire concentration range by Schubert and colleagues. doi.org These initial studies focused on establishing the Ga-Pd phase diagram, a fundamental map that shows the stable phases at different temperatures and compositions. researchgate.netresearchgate.net
Early work involved preparing the compounds by treating stoichiometric mixtures of the elements at high temperatures and characterizing the resulting phases using techniques like X-ray diffraction (XRD) to determine their crystal structures. mpg.de These foundational investigations revealed a rich variety of structurally distinct and thermodynamically stable compounds in the Ga-Pd system. researchgate.netresearchgate.net Later research in the 1970s further refined specific regions of the phase diagram. doi.org The development of advanced analytical methods has since allowed for more detailed characterization of their structural, electronic, and chemical properties, paving the way for their application-oriented research, particularly in catalysis and materials for electronic devices. nih.govamse.org.cn
Significance of Intermetallic Compounds in Modern Materials Science and Heterogeneous Catalysis Research
Intermetallic compounds are a crucial class of materials in modern science and technology due to their unique combination of properties, which are often intermediate between those of metals and ceramics. taylorandfrancis.com Unlike disordered alloys where constituent atoms are randomly arranged, intermetallics possess a long-range ordered crystal lattice with atoms occupying specific sites. numberanalytics.comacs.org This ordered arrangement arises from strong chemical bonding, which imparts several advantageous characteristics. nih.gov
In Materials Science: Intermetallics are known for their desirable physical and chemical properties, including:
High Strength and Hardness: The strong atomic bonding makes them very strong and resistant to deformation. numberanalytics.comvedantu.com
High-Temperature Stability: They typically have high melting points and retain their strength at elevated temperatures, making them suitable for high-performance components in aerospace and automotive industries. numberanalytics.comtaylorandfrancis.comopenaccessjournals.com
Corrosion and Oxidation Resistance: Many intermetallics exhibit excellent chemical stability, allowing them to be used in harsh chemical environments. numberanalytics.comopenaccessjournals.com
In Heterogeneous Catalysis: The unique structural and electronic features of intermetallic compounds make them exceptionally promising as catalysts. nih.govacs.orgtandfonline.com Their significance stems from several key advantages:
Well-Defined Active Sites: The ordered crystal structure leads to uniform and precisely defined atomic arrangements on the surface. This contrasts with conventional alloy catalysts which present a variety of active sites, making it difficult to achieve high selectivity for a specific chemical reaction. acs.orgresearchgate.net
Active Site Isolation: In many catalytically relevant intermetallics, like those in the Ga-Pd system, the active metal atoms (e.g., Pd) are geometrically separated from each other by the second element (e.g., Ga). This "site-isolation" concept is crucial for enhancing the selectivity of reactions, such as preventing the over-hydrogenation of desired products. mpg.denih.govtandfonline.com
Modified Electronic Properties: The formation of an intermetallic compound involves electron transfer between the constituent elements. nih.govtandfonline.com In Ga-Pd compounds, electrons are transferred from gallium to palladium, which modifies the electronic structure of the palladium atoms. tandfonline.comnih.gov This "ligand effect" alters the adsorption properties of reactants and products on the catalyst surface, leading to improved performance. nih.gov
High Stability: The strong covalent bonding interactions within intermetallic compounds result in high thermodynamic and chemical stability, which prevents the catalyst from degrading or segregating under harsh reaction conditions. nih.govtandfonline.comtandfonline.com
Overview of Key Gallium-Palladium Intermetallic Phases and Their Significance
The Ga-Pd system is characterized by several stoichiometric intermetallic compounds, each with a distinct crystal structure and properties. These phases have been extensively studied for their catalytic performance, particularly in the selective hydrogenation of acetylene (B1199291), a critical industrial process for purifying ethylene (B1197577) streams. mpg.descispace.com The isolation of active palladium sites by gallium atoms is a common structural motif that underpins their high selectivity. nih.gov
Key Ga-Pd intermetallic phases include:
GaPd (Palladium Gallide): This 1:1 compound is one of the most studied Ga-Pd catalysts. nih.govresearchgate.net It possesses a cubic crystal structure of the FeSi-type, where each palladium atom is surrounded by seven gallium atoms, effectively isolating the Pd sites. mpg.dewikipedia.org This structural arrangement, combined with a modified electronic structure, is responsible for its excellent performance in semi-hydrogenation reactions. mpg.denih.gov
GaPd₂: This phase has an orthorhombic Co₂Si-type structure. lnu.edu.uaresearchgate.net Research on GaPd₂ and its solid solutions with other elements has been conducted to tune its catalytic properties further. doi.orgresearchgate.net
Pd₂Ga: This is another prominent and highly stable intermetallic phase in the system, often formed during the reduction of palladium supported on gallium oxide. researchgate.netacs.org It has an orthorhombic crystal structure and has been identified as a selective catalyst for CO₂ hydrogenation to methanol (B129727) and for acetylene hydrogenation. researchgate.netresearchgate.netresearchgate.net
Pd₃Ga₇: This gallium-rich phase is also a highly selective catalyst for acetylene semi-hydrogenation. mpg.denih.gov In its crystal structure, each palladium atom is coordinated by eight gallium atoms that form a distorted square antiprism, ensuring the complete isolation of palladium atoms from each other. mpg.de
The precise control over stoichiometry allows for the synthesis of these distinct phases, each offering a unique combination of geometric and electronic effects that can be harnessed for specific catalytic applications. nih.govnih.gov
Data Tables
Table 1: Crystallographic Data of Key Gallium-Palladium Intermetallic Compounds
| Compound | Formula | Crystal System | Space Group | Pearson Symbol | Reference(s) |
| Gallium Palladide | GaPd | Cubic | P2₁3 | cP8 | mpg.dewikipedia.orglnu.edu.ua |
| GaPd₂ | Orthorhombic | Pnma | oP12 | lnu.edu.uaresearchgate.net | |
| Pd₂Ga | Orthorhombic | Pnma | oP28 | researchgate.netlnu.edu.ua | |
| Pd₃Ga₇ | mpg.de |
Data for Pd₃Ga₇ crystal system and space group were not explicitly available in the provided context.
Structure
2D Structure
Properties
Molecular Formula |
GaPd |
|---|---|
Molecular Weight |
176.14 g/mol |
IUPAC Name |
gallium;palladium |
InChI |
InChI=1S/Ga.Pd |
InChI Key |
OZTVKGRKOWIYRK-UHFFFAOYSA-N |
Canonical SMILES |
[Ga].[Pd] |
Origin of Product |
United States |
Synthesis Methodologies for Gallium Palladium Intermetallic Compounds
Nanostructured and Supported Catalyst Synthesis Strategies
Powder X-ray Diffraction (XRPD) and Rietveld Profile Fitting
While single-crystal XRD provides the most detailed structural information, obtaining suitable single crystals can be challenging. Powder X-ray diffraction (XRPD) is a more accessible technique that provides a fingerprint of the crystalline phases present in a sample. umontpellier.fr The resulting diffraction pattern, a plot of intensity versus diffraction angle, can be used for phase identification by comparing it to databases of known structures. umontpellier.fr
For a more in-depth analysis of powder data, the Rietveld method is a powerful tool. malvernpanalytical.com This technique involves fitting the entire experimental diffraction profile with a calculated pattern based on a structural model. malvernpanalytical.comucl.ac.uk By refining various parameters such as lattice parameters, atomic positions, and peak shape functions, the Rietveld method can provide detailed structural information from powder data. malvernpanalytical.comusna.edu
In the Ga-Pd system, Rietveld refinement has been used to determine the crystal structures of various intermetallic phases. For example, the structure of Ga₃Pd₇ was determined from powder diffraction data and refined using the Rietveld method, revealing a new monoclinic structure type with space group C2/m. researchgate.netresearchgate.net This method is also crucial for studying phase equilibria and determining the homogeneity range of different intermetallic compounds. researchgate.net For instance, the impact of composition on the structure of Co₂Si-type Ga₁₋ₓPd₂₊ₓ was investigated using XRPD. researchgate.net
The Le Bail fitting method is another profile fitting technique that can be used as a preliminary step before a full Rietveld refinement. ccp14.ac.uk It allows for the refinement of profile and background parameters without a complete structural model, which can be particularly useful when the initial structural model is not well-defined. ccp14.ac.ukjp-minerals.org
Table 2: Crystallographic Data from Powder X-ray Diffraction and Rietveld Refinement
| Compound | Formula | Space Group | Lattice Parameters | wRp | Source |
|---|---|---|---|---|---|
| Gallium Palladium | GaPd | P2₁3 | a = 4.880 Å | - | tandfonline.com |
| Gallium Palladium | GaPd | P2₁3 | a = 4.890 Å | - | tandfonline.com |
| Gallium Palladium | GaPd | P2₁3 | a = 4.965 Å | - | tandfonline.com |
| Gallium Palladium | GaPd | P2₁3 | a = 4.8959 Å | - | nih.gov |
Enantiomorphic Forms and Their Structural Implications
Enantiomorphism refers to the existence of crystal structures that are mirror images of each other but are not superimposable, much like a pair of hands. xray.cz This phenomenon arises in chiral space groups, which lack inversion centers and mirror planes. The GaPd intermetallic compound, crystallizing in the non-centrosymmetric cubic space group P2₁3, is a prime example of a material that can exist in enantiomorphic forms. tandfonline.comuni-muenchen.de
The two absolute structures of the FeSi type, to which GaPd belongs, are defined as form A and form B. uni-muenchen.de Distinguishing between these enantiomorphs is possible through careful analysis of single-crystal X-ray diffraction data. uni-muenchen.de The refinement of the Flack parameter is a common method used to determine the absolute structure of a chiral crystal. A value close to zero indicates the correct enantiomorph has been modeled. uni-muenchen.de
The existence of enantiomorphic forms can have significant implications for the material's properties and its interactions with other chiral molecules. Recent studies have shown that PdGa single crystals with different chiral lattices can achieve enantioselective recognition of molecules like 3,4-dihydroxyphenylalanine (DOPA). researchgate.net This selectivity is attributed to the orbital angular momentum (OAM) polarization near the Fermi level, which differs for the two chiral lattices. researchgate.net This discovery opens up possibilities for using inorganic crystals in enantioselective processes. researchgate.net
In-Situ Structural Characterization under Operando Conditions
To truly understand the behavior of Ga-Pd intermetallics, particularly in applications like catalysis, it is essential to study their structure under real working conditions. In-situ characterization techniques allow for the monitoring of structural changes as they happen, providing invaluable insights into reaction mechanisms and material stability.
In-Situ Powder X-ray Diffraction (XRD) for Long-Range Order
In-situ powder X-ray diffraction (XRD) is a powerful technique for tracking changes in the long-range crystalline order of a material during a chemical process or under varying temperatures and pressures. ucmerced.edumdpi.com By collecting diffraction patterns continuously, researchers can identify phase transitions, decomposition, or the formation of new crystalline phases in real-time.
For Ga-Pd intermetallic compounds, in-situ XRD has been employed to investigate their stability under hydrogenation reaction conditions. mpg.de Studies on PdGa and Pd₃Ga₇ have shown that their long-range ordered crystal structures remain intact up to approximately 600 K under various gas atmospheres, with no evidence of phase transitions or decomposition. mpg.de This remarkable stability is attributed to the strong covalent bonding between palladium and gallium. mpg.de Temperature-dependent powder X-ray diffraction of GaPd in a hydrogen-helium mixture also confirmed the stability of the bulk compound. nih.gov
In-Situ X-ray Absorption Spectroscopy (EXAFS) for Short-Range Order
While XRD provides information about the long-range crystalline order, X-ray Absorption Fine Structure (XAFS), particularly the Extended X-ray Absorption Fine Structure (EXAFS) region, is a powerful probe of the short-range atomic order around a specific element. mpg.dearxiv.org This technique is element-specific and can provide information on coordination numbers, bond distances, and the chemical nature of neighboring atoms, even in amorphous or poorly crystalline materials. mpg.de
In-situ EXAFS has been instrumental in studying the local atomic environment of palladium and gallium in Ga-Pd intermetallics under reaction conditions. mpg.de These studies have confirmed that the short-range order in the crystal structures of PdGa and Pd₃Ga₇ also remains stable up to around 600 K, complementing the findings from in-situ XRD. mpg.de EXAFS analysis of a GaPd₂/SiO₂ catalyst at different temperatures revealed that at 320°C, a mixture of metallic Pd, GaPd₂, and gallium oxide coexists. tandfonline.com The coordination numbers derived from EXAFS data can also provide insights into the particle size and surface structure of the intermetallic nanoparticles. tandfonline.com
Advanced Electron Microscopy for Microstructural and Compositional Details (e.g., HRTEM, STEM-EDXS, 360° Electron Tomography, Nano-CT)
Advanced electron microscopy techniques provide unparalleled insights into the microstructure, morphology, and elemental composition of materials at the nanoscale. High-Resolution Transmission Electron Microscopy (HRTEM) allows for the direct visualization of atomic lattices, confirming the crystalline nature and identifying specific intermetallic phases. researchgate.netacs.org
Scanning Transmission Electron Microscopy (STEM) coupled with Energy-Dispersive X-ray Spectroscopy (STEM-EDXS) enables the mapping of elemental distributions within nanoparticles. For Ga-Pd systems, this has revealed core-shell-like structures in some droplets, with a gallium-rich core and a palladium-rich shell. mdpi.com
For a three-dimensional understanding, electron tomography (ET) and nano-computed tomography (nano-CT) are powerful techniques. fau.dediamond.ac.uk A correlative approach using nano-CT, 360°-ET, and analytical TEM has been used to study complex Ga-Pd systems, revealing the distribution and composition of Ga-Pd droplets within a porous support. mdpi.comfau.deresearchgate.net These studies have shown that larger Ga-Pd droplets with a high Ga/Pd ratio tend to be located on the surface of support particles, while smaller droplets with a lower Ga/Pd ratio are found within the porous network. mdpi.comfau.de This detailed 3D characterization is crucial for understanding the structure-performance relationships in these complex catalytic materials. mdpi.com
Table 3: List of Compounds Mentioned
| Compound Name | Formula |
|---|---|
| Gallium Palladium | GaPd |
| Gallium Tripalladium | Ga₃Pd₇ |
| Gallium Dipalladium | GaPd₂ |
| Zirconium Palladium Gallium | Zr₁₂Pd₄₀Ga₃₁ |
| Iron Silicide | FeSi |
| Cobalt Silicide | Co₂Si |
| 3,4-dihydroxyphenylalanine | DOPA |
Structural Stability and Phase Transitions under Varying Conditions
The structural integrity and potential for phase transformations of gallium-palladium (Ga-Pd) intermetallic compounds are critical determinants of their performance in various applications, particularly in catalysis. This section delves into the stability of their crystal structures under thermal stress, the effects of incorporating light elements like hydrogen and carbon, and the influence of compositional changes on their structural characteristics.
Investigation of Hydrogen or Carbon Incorporation into Intermetallic Lattices
The interaction of gallium-palladium intermetallics with hydrogen and carbon is of significant interest, particularly for their application in hydrogenation catalysis where the formation of hydrides or carbides can alter catalytic performance.
Detailed investigations have shown that intermetallic compounds like PdGa and Pd₃Ga₇ exhibit a remarkable resistance to the incorporation of hydrogen and carbon into their bulk crystal structures under reducing conditions. mpg.deresearchgate.net This is a crucial property that preserves the active-site isolation and contributes to their high selectivity in hydrogenation reactions. mpg.deresearchgate.net The covalent bonding between palladium and gallium is believed to suppress or prevent the formation of hydrides, which in turn avoids an oversupply of active hydrogen that could decrease selectivity. google.com
In-situ studies using techniques like prompt gamma activation analysis (PGAA) and near-ambient pressure X-ray photoelectron spectroscopy (NAPPS) have confirmed the absence of significant hydrogen or carbon absorption into the bulk of GaPd. nih.gov While a small amount of hydrogen and/or hydrocarbons may adsorb on the surface of the intermetallic particles, the bulk of the compounds retains its synthesized electronic and crystal structures. nih.gov This is in stark contrast to elemental palladium, which readily absorbs hydrogen to form a β-hydride phase and can also incorporate carbon into its subsurface layers, significantly altering its catalytic properties. researchgate.netnih.govacs.org
However, some studies have observed subtle changes in the structural parameters of PdGa and Pd₃Ga₇ when exposed to 100% H₂, such as anomalous trends in interatomic distances and X-ray absorption spectroscopy Debye-Waller factors. mpg.de These observations have been suggested to potentially correspond to the incorporation of a small amount of hydrogen into the intermetallic structure, which might be linked to the onset of catalytic activity. mpg.de
The propensity for hydrogen absorption is significantly influenced by the composition of the palladium alloy. In the broader context of palladium alloys, the addition of other metals can either enhance or suppress hydrogen solubility. For instance, palladium-silver (Pd-Ag) alloys are well-known for their high hydrogen permeability, with solubility depending on the silver content and temperature. mdpi.comresearchgate.net Below a certain temperature, Pd₇₇Ag₂₃ can form a β-hydride phase, while at higher temperatures, only a solid solution is observed. mdpi.com In contrast, first-principles calculations suggest that hydrogen is not soluble in gold (Au). aip.org The incorporation of electron-rich semimetals into palladium-rich compounds generally hinders their hydrogenation. core.ac.uk
For Ga-Pd intermetallics, the strong covalent Pd-Ga bonding appears to be the dominant factor preventing significant hydrogen or carbon incorporation, thus maintaining their structural and electronic integrity under typical catalytic reaction conditions. mpg.degoogle.comnih.gov
Compositional Influences on Crystal Structure and Homogeneity Ranges
The crystal structure and stability of gallium-palladium intermetallics are significantly influenced by their elemental composition. The Ga-Pd phase diagram reveals the existence of several stable intermetallic compounds with distinct stoichiometries and crystal structures. researchgate.net
Some Ga-Pd compounds, like GaPd, are considered "line compounds," meaning they have a very narrow homogeneity range around the 1:1 stoichiometry. irb.hr This implies that there are no constitutional defects in the lattice, leading to a near-perfectly ordered structure where the concept of active site isolation is ideally realized. irb.hr
In contrast, other phases exhibit a more considerable homogeneity range, allowing for variations in composition. A notable example is GaPd₂, which crystallizes in the orthorhombic Co₂Si-type structure. researchgate.net While its homogeneity range does not permit significant gallium enrichment, it can accommodate a substantial excess of palladium. researchgate.net At 1030 °C, up to 20% more palladium can be incorporated into the structure, with the additional palladium atoms occupying the crystallographic sites of gallium. researchgate.net This variation in composition within the homogeneity range can influence the catalytic properties of the material. researchgate.net
The formation of different intermetallic phases is also dependent on the local Ga-Pd ratio, which can vary, for example, within supported catalyst particles. mdpi.com Studies of Ga-Pd droplets in porous glass have shown a palladium-rich phase on the surface and a gallium-rich phase in the interior. mdpi.com The specific intermetallic phases that form depend on this local composition and the temperature. mdpi.com
Furthermore, the introduction of a third element into the Ga-Pd system can lead to the formation of ternary solid solutions and new ternary phases, further modifying the crystal structure and properties. For instance, a continuous substitutional solid solution, Ga₁₋ₓSnₓPd₂, is formed between the isostructural phases GaPd₂ and SnPd₂. doi.org The substitution of gallium with tin allows for the tuning of electronic and structural properties. d-nb.info Similarly, isostructural series like (Ga,In)Pd₂ and (In,Sn)Pd₂ have been established, providing a platform to systematically study the effects of composition on the material's properties. d-nb.info
The influence of composition extends to the atomic-level structure. In the ternary gallide Hf₇Pd₇Ga₃, which adopts a ternary version of the Zr₇Ni₁₀ structure type, there is a statistical mixture of palladium and gallium atoms on certain crystallographic sites. diva-portal.org Density functional theory calculations have shown that the partial substitution of palladium by gallium in this structure helps to alleviate strong Pd-Pd antibonding interactions, contributing to the stability of the compound. diva-portal.org
Crystallographic and Structural Investigations of Gallium Palladium Intermetallics
Crystal Structures of Defined Ga-Pd Intermetallic Phases
The Ga-Pd system is characterized by the formation of several stable intermetallic compounds, each with a distinct and well-defined crystal structure. researchgate.netrsc.org These phases are not simple alloys but ordered compounds with specific stoichiometries and atomic arrangements.
GaPd (FeSi-type structure, space group P2₁3)
The intermetallic compound GaPd crystallizes in the cubic FeSi-type structure. dntb.gov.uaaflow.org This structure belongs to the space group P2₁3, with the Pearson symbol cP8. lnu.edu.ua In this arrangement, the palladium atoms are uniquely coordinated, being surrounded exclusively by seven gallium atoms. nih.govmpg.de This isolation of palladium atoms within the crystal structure is a key feature. The closest distance between palladium atoms is approximately 3.00 Å, which is about 10% longer than in elemental palladium. nih.gov The structure can be described with both Ga and Pd atoms occupying the 4a Wyckoff sites, but with different fractional coordinates. ucl.ac.ukucl.ac.uk Specifically, in an idealized FeSi structure, the atoms are positioned at (x, x, x), and the structure can be seen as a derivative of the rock salt structure through atomic displacements along the <111> directions. ucl.ac.uk
| Crystallographic Data for GaPd | |
| Crystal System | Cubic |
| Space Group | P2₁3 (No. 198) uni-muenchen.de |
| Lattice Parameter (a) | 4.89695(6) Å uni-muenchen.de |
| Unit Cell Volume (V) | 117.4 ų uni-muenchen.de |
| Formula Units (Z) | 4 uni-muenchen.de |
GaPd₂ (Co₂Si-type structure, space group Pnma)
GaPd₂ adopts the orthorhombic Co₂Si-type crystal structure, which is characterized by the space group Pnma (No. 62). researchgate.netd-nb.inforesearchgate.net This structure has the Pearson symbol oP12. lnu.edu.uaresearchgate.net There is a recognized symmetry relationship between the cubic close-packed arrangement of atoms and the structures belonging to the Co₂Si-type. researchgate.netresearchgate.net The crystal structure of GaPd₂ contains one crystallographic site for gallium and two for palladium. researchgate.net Research has shown that GaPd₂ can exhibit a homogeneity range, accommodating a higher fraction of palladium by having additional Pd atoms occupy the Ga crystallographic sites. researchgate.net
| Crystallographic Data for GaPd₂ | |
| Crystal System | Orthorhombic researchgate.net |
| Space Group | Pnma (No. 62) researchgate.net |
| Lattice Parameters | a = 5.4829(8) Å, b = 4.0560(4) Å, c = 7.7863(8) Å researchgate.netresearchgate.net |
| Unit Cell Volume (V) | 173.2 ų researchgate.netresearchgate.net |
| Formula Units (Z) | 4 researchgate.net |
Ga₃Pd₇ (Monoclinic, C2/m, New Structure Type)
The intermetallic phase Ga₃Pd₇ represents a new structure type, crystallizing in the monoclinic system with the space group C2/m. researchgate.netmaterialsproject.org This structure is a distorted, ordered variant of a face-centered cubic (fcc) solid solution. researchgate.net It is composed of two primary structural motifs: layers of columns of fused (GaPd₆/₂)₂ prisms, which are formally separated by layers with an equiatomic GaPd composition. researchgate.net The structure features four inequivalent palladium sites and two inequivalent gallium sites with complex coordination geometries. materialsproject.org
| Crystallographic Data for Ga₃Pd₇ | |
| Crystal System | Monoclinic researchgate.netmaterialsproject.orgaflowlib.orgwikipedia.org |
| Space Group | C2/m researchgate.netmaterialsproject.org |
| Lattice Parameters | a = 13.5946(2) pm, b = 4.05510(5) pm, c = 5.44339(6) pm, β = 105.2219(7)° researchgate.net |
| Formula Units (Z) | 2 researchgate.net |
Ga₇Pd₃
The intermetallic compound Ga₇Pd₃ is another defined phase in the gallium-palladium system. rsc.org Structurally, it is characterized by having palladium atoms exclusively surrounded by gallium atoms as their nearest neighbors. mpg.de This atomic arrangement leads to the isolation of active palladium sites, a concept of significant interest in catalysis. mpg.de The structure of Ga₇Pd₃ has been investigated alongside other Ga-Pd compounds for its catalytic properties in reactions like the selective hydrogenation of acetylene (B1199291). nih.govmpg.de
Pd₂Ga
Pd₂Ga is the most thermally stable intermetallic phase in the Ga-Pd system. acs.org It crystallizes in the orthorhombic Co₂Si-type structure with the space group Pnma. acs.orgnih.gov This structure is related to the face-centered cubic (fcc) structure of palladium, suggesting a potential for epitaxial growth on palladium substrates. acs.org The formation of the Pd₂Ga phase has been confirmed through various experimental techniques, including X-ray diffraction (XRD), after the reduction of palladium supported on gallium oxide. researchgate.net
| Crystallographic Data for Pd₂Ga | |
| Crystal System | Orthorhombic csic.escrystallography.net |
| Space Group | Pnma (No. 62) csic.escrystallography.net |
| Lattice Parameters | a = 5.4762 Å, b = 4.0570 Å, c = 7.7973 Å csic.es |
| Formula Units (Z) | 4 researchgate.net |
Structural Refinement and Polymorphism Studies
Detailed structural refinement studies have been essential for accurately determining the atomic positions and lattice parameters of Ga-Pd intermetallics. For instance, the refinement of the Pd₂Ga structure confirmed its orthorhombic phase and provided precise lattice parameters. csic.escrystallography.net Similarly, single-crystal X-ray diffraction has been used to refine the structure of GaPd, confirming the FeSi-type structure and allowing for the determination of the absolute structure. uni-muenchen.de
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is an important aspect of materials science. In the Ga-Pd system, polymorphism has been observed for some compositions. For example, InPd₂, which is isostructural with GaPd₂, exhibits at least two polymorphs, with the Co₂Si-type being the low-temperature modification. d-nb.info While the focus here is on Ga-Pd, the study of isostructural series like (Ga,In)Pd₂ and (Ga,Sn)Pd₂ allows for systematic investigations into how atomic substitutions affect the crystal structure and properties without changing the fundamental structural type. d-nb.info Such studies are crucial for understanding structure-property relationships and for the rational design of new materials. Furthermore, investigations into the growth of ultrathin films have revealed how epitaxial strain and reduced dimensionality can lead to the formation of different structural arrangements compared to the bulk material. reading.ac.uk
Single-Crystal X-ray Diffraction Data Analysis and Refinement
Single-crystal X-ray diffraction (SC-XRD) stands as a definitive method for determining the precise crystal structure of materials. For Ga-Pd intermetallics, this technique has been instrumental in providing detailed atomic coordinates, bond lengths, and space group information.
One of the most well-studied compounds is GaPd, which crystallizes in the FeSi structure type. nih.govtandfonline.com Early studies based on powder diffraction suggested this structure, but it was single-crystal analysis that provided a refined model. tandfonline.com For instance, a re-refinement using SC-XRD data yielded a lattice parameter of a = 4.89695(6) Å for GaPd. tandfonline.com The crystal structure of GaPd, belonging to the non-centrosymmetric cubic space group P2₁3, features a unique coordination environment where each palladium atom is surrounded exclusively by seven gallium atoms. nih.govtandfonline.com The shortest interatomic distances are all heteroatomic, highlighting the ordered nature of this intermetallic compound. tandfonline.com
The refinement process involves collecting diffraction data from a single crystal and using software like SHELX-97 to refine a structural model. uni-muenchen.de This process allows for the precise determination of atomic positions and can distinguish between different absolute structures or enantiomorphic forms. uni-muenchen.de For GaPd, the refinement confirmed fully occupied atomic sites, ruling out significant mutual site occupation, which is consistent with the covalent interactions within the compound. uni-muenchen.de
The detailed structural information obtained from SC-XRD is crucial for understanding the properties of these materials. For example, the specific arrangement of atoms in GaPd, with its isolated palladium sites, is believed to be a key factor in its high selectivity as a hydrogenation catalyst. nih.govtandfonline.com
Table 1: Selected Single-Crystal X-ray Diffraction Data for Ga-Pd Intermetallics
| Compound | Formula | Space Group | Lattice Parameter (a) | Source |
|---|---|---|---|---|
| Gallium Palladium | GaPd | P2₁3 | 4.89695(6) Å | tandfonline.comuni-muenchen.de |
Electronic Structure and Chemical Bonding in Gallium Palladium Compounds
Quantum Chemical Calculations Based on Density Functional Theory (DFT)
Density Functional Theory (DFT) provides a powerful computational framework for investigating the electronic structure of materials from first principles. scispace.comarxiv.org This approach allows for the accurate prediction of various material properties by modeling the behavior of electrons and their interactions within the crystal lattice.
In the realm of DFT calculations for Ga-Pd compounds, the choice of the exchange-correlation functional is critical for obtaining accurate results. The Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA) are two of the most widely used functionals. ucla.eduresearchgate.netnih.gov
LDA, the simplest approximation, assumes that the exchange-correlation energy at any point in space is the same as that of a homogeneous electron gas with the same density. ucla.eduarxiv.org While computationally efficient, LDA can sometimes underestimate lattice constants and over-binding atoms. ucla.eduaps.org
GGA functionals represent an improvement over LDA by also considering the gradient of the electron density. researchgate.netarxiv.org This inclusion of non-local information generally leads to more accurate predictions of bond lengths and lattice parameters in many materials. arxiv.org For instance, the Perdew-Burke-Ernzerhof (PBE) functional is a popular GGA functional that has been successfully applied to study various materials. arxiv.org In the context of palladium-containing systems, it has been noted that while LDA tends to underestimate the volume, GGA can sometimes overestimate it. aps.org The selection between LDA and GGA often depends on the specific properties being investigated and the desired balance between computational cost and accuracy.
Table 1: Comparison of LDA and GGA Functionals in DFT Calculations
| Functional | Description | Advantages | Disadvantages |
| LDA (Local Density Approximation) | Assumes a locally uniform electron gas. ucla.eduarxiv.org | Computationally efficient. researchgate.net | Can underestimate lattice constants and overbind atoms. ucla.eduaps.org |
| GGA (Generalized Gradient Approximation) | Considers the gradient of the electron density. researchgate.netarxiv.org | Generally more accurate for bond lengths and lattice parameters. arxiv.org | Can sometimes overestimate lattice constants. aps.org |
First-principles calculations, which are based on the fundamental laws of quantum mechanics without empirical parameters, are instrumental in understanding the atomic interactions within Ga-Pd compounds. scispace.comarxiv.orgaip.org These calculations have been employed to investigate the structure and chemical reactivity of surfaces in GaPd, which crystallizes in the B20 (FeSi-type) structure. aip.org Such studies provide insights into the nature of the covalent bonding present in Ga-Pd intermetallic compounds. mpg.de
The analysis of atomic interactions reveals that in the GaPd compound, each palladium atom is surrounded exclusively by seven gallium atoms in its first coordination sphere, leading to a significant isolation of Pd sites. nih.gov This structural arrangement, a direct consequence of the specific atomic interactions, is believed to be a key factor in the unique catalytic properties of these materials. researchgate.net Quantum chemical calculations have elucidated the presence of directed, covalent interactions in GaPd, which contribute to its high thermal stability. mpg.de
For highly accurate electronic structure calculations of Ga-Pd compounds, sophisticated computational packages are employed. The all-electron, full-potential local-orbital (FPLO) package is one such tool. fplo.defplo.de This method treats all electrons in the system, including the core electrons, and does not make approximations to the shape of the crystal potential (full-potential). fplo.de
The FPLO method utilizes a basis set of localized atomic-like orbitals, which allows for an efficient and accurate description of the electronic wavefunctions. fplo.defplo.de This approach is capable of handling complex crystal structures and can provide detailed information about the electronic band structure and density of states. fplo.de The high level of accuracy offered by the FPLO package makes it particularly well-suited for investigating the subtle details of chemical bonding and electronic interactions in intermetallic compounds like gallium-palladium. fplo.de
Analysis of Electronic Density of States (DOS)
The electronic Density of States (DOS) is a fundamental property that describes the number of available electronic states at each energy level within a material. wikipedia.org Analysis of the DOS provides crucial insights into the electronic structure, chemical bonding, and physical properties of Ga-Pd compounds. lbl.gov
In Ga-Pd compounds, the analysis of partial DOS shows a significant hybridization between the Pd 4d and Ga 4p orbitals. This orbital mixing is a hallmark of the covalent interactions within these materials. The calculated DOS for the Ga-Pd system reflects a modified electronic environment for palladium compared to that of pure palladium metal. nih.gov Specifically, the d-states of palladium are significantly altered due to the strong heteroatomic bonds with gallium. researchgate.net
Table 2: Key Features from Partial Density of States (PDOS) in Ga-Pd Compounds
| Feature | Description | Implication |
| Pd 4d - Ga 4p Hybridization | Significant overlap and mixing of the palladium 4d and gallium 4p electronic states. | Indicates strong covalent bonding between palladium and gallium atoms. |
| Altered Pd d-band | The shape and energy distribution of the palladium d-band in Ga-Pd compounds differ significantly from that in pure palladium. | Modification of the electronic and catalytic properties of palladium. |
The Fermi level (EF), which represents the highest occupied electronic state at absolute zero temperature, is a critical parameter that governs the electronic properties of a material. The density of states at the Fermi level, N(EF), is particularly important.
In Ga-Pd compounds, a notable feature of the electronic structure is a reduction in the DOS at the Fermi level compared to elemental palladium. nih.govresearchgate.net This reduction is a direct consequence of the strong Pd-Ga interactions and the filling of the palladium d-states due to charge transfer from gallium to palladium. nih.govresearchgate.net
This minimum in the density of states at the Fermi level is referred to as a pseudogap. aps.orgwikipedia.org A pseudogap is a partial energy gap in the electronic spectrum, where the density of states is significantly suppressed but not completely zero. wikipedia.org The formation of a pseudogap in Ga-Pd compounds is a key indicator of the strong covalent character of the bonding and the stability of the intermetallic phase. aps.org The presence of this pseudogap is closely linked to the altered catalytic and adsorptive properties of these materials. researchgate.net The Fermi surface topology can also play a crucial role in the formation and characteristics of the pseudogap. arxiv.orgresearchgate.net
Chemical Bonding Analysis Techniques in Real Space
The investigation of chemical bonding in Ga-Pd compounds leverages several powerful analytical methods that operate in real space, providing a detailed picture of electron distribution and interatomic interactions. These techniques move beyond simple orbital descriptions to characterize the nuances of metallic, covalent, and ionic bonding contributions.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a system into atomic basins. utexas.edu This partitioning allows for the calculation of various atomic properties, including atomic charges, and provides a framework for identifying and classifying chemical bonds through the analysis of bond critical points (BCPs). uni-muenchen.de A BCP is a point of minimum electron density between two bonded atoms, and the topological properties of the electron density (ρ) and its Laplacian (∇²ρ) at this point reveal the nature of the interaction.
In Ga-Pd compounds, QTAIM analysis reveals that the interactions between gallium and palladium are predominantly polar covalent. tandfonline.com For instance, in the GaPd intermetallic, the topological analysis of the electron density shows shapes of the QTAIM basins for both Pd and Ga that are very similar, reflecting a comparable geometry of their atomic environments and suggesting mainly covalent interactions. tandfonline.com The presence of a bond path and a BCP between Ga and Pd atoms is a necessary and sufficient condition for the existence of a bonding interaction from the QTAIM perspective. uni-muenchen.de
Studies on GaPd₂ further elaborate on the complexity of the bonding. The crystal structure of GaPd₂ is isotypic to compounds that suggest a significant ionic contribution. However, the shapes of the QTAIM atoms in GaPd₂ possess several planar facets, which are characteristic of covalent bonding, indicating a more complex bonding scenario than a simple ionic model would suggest. nih.gov
Delocalization indices (DIs) are a quantitative measure derived from QTAIM that describe the number of electron pairs shared between two atomic basins. researchgate.net They provide a direct measure of the extent of electron sharing and are thus valuable for quantifying the covalent character of a bond. In GaPd, the calculated delocalization indices are consistent with a system of two-center electron-deficient Ga–Pd interactions. tandfonline.com For the Ga cation in GaPd, out of a total of 30.5 electrons in its QTAIM basin, 1.8 are available for interaction (sharing). For the Pd anion, with a total population of 46.5 electrons in its QTAIM basin, 2.5 are available for sharing. tandfonline.com
The Electron Localizability Approach, particularly the Electron Localizability Indicator (ELI-D), offers another powerful tool for visualizing and analyzing chemical bonding in real space. mpg.deresearchgate.netd-nb.info ELI-D provides a picture of the spatial arrangement of electron pairs and can reveal features like lone pairs and multi-center bonds. nih.gov In the context of Ga-Pd compounds, ELI-D analysis helps to understand the distribution of valence electrons and the nature of the bonding interactions. For example, in GaPd, the topology of the ELI-D distribution suggests that the atomic interactions can be interpreted as multi-center (primarily three-center) bonds involving both gallium and palladium atoms. tandfonline.com This approach, combined with QTAIM, provides a more complete picture of the complex, electron-deficient bonding present in these intermetallic compounds.
Crystal Orbital Hamilton Population (COHP) analysis is a method used to partition the band structure energy into contributions from individual orbital pairs, providing insight into the bonding, non-bonding, and anti-bonding character of interactions within a crystal. mdpi.com A negative COHP value indicates a bonding interaction, a positive value indicates an anti-bonding interaction, and a value near zero suggests a non-bonding state. acs.org The energy-integrated COHP (ICOHP) up to the Fermi level gives a quantitative measure of the covalent bond strength. acs.orgnih.gov
In the GaPd intermetallic, COHP analysis reveals the stabilizing nature of the Ga–Pd interactions. The analysis for different Ga-Pd contacts shows positive values of -COHP across the entire energy region below the Fermi level, which is indicative of the bonding character of these interactions. tandfonline.com For shorter interatomic distances, the integrated COHP values are larger, correlating well with stronger bonds. For instance, for Ga-Pd contacts with distances of 2.486 Å and 2.502 Å in GaPd, the ICOHP values at the Fermi level are 1.4 eV and 1.3 eV, respectively. For a longer contact of 2.656 Å, the ICOHP value is smaller at 1.1 eV. tandfonline.com
The Crystal Orbital Bond Index (COBI) is a more recent development that extends the concept of the Wiberg-Mayer bond order to periodic systems. rwth-aachen.de It provides a chemically intuitive quantification of the covalent bond order in solids, complementing the information obtained from COHP analysis. nih.gov
A significant feature of the chemical bonding in Ga-Pd compounds is the transfer of electronic charge from the less electronegative gallium atoms to the more electronegative palladium atoms. This charge transfer is a key factor in determining the electronic structure and catalytic properties of these materials. QTAIM-based Bader charge analysis is a common method for quantifying this phenomenon. utexas.edu
Studies on various GaₓPdᵧ compounds consistently show a net positive charge on gallium and a net negative charge on palladium. In the GaPd compound, the charge transfer is estimated to be around 0.5 electrons, resulting in effective charges of Ga⁰.⁵⁺ and Pd⁰.⁵⁻. tandfonline.com In GaPd₂, the charge transfer from gallium to palladium is also pronounced, with the effective charge on palladium being in the range of -0.3 to -0.4. nih.gov This charge transfer supports the formation of negatively charged palladium centers, which are believed to be crucial for the catalytic activity of these materials. nih.gov
The extent of charge transfer can also be influenced by the local environment, such as on surfaces. For GaPd₂ surfaces, the charge transfer between surface Ga and Pd species can be significant. For example, on the (010) face of GaPd₂, the charge transfer can lead to local polarizations with charges of +0.8 for Ga and -0.4 for Pd. d-nb.infomdpi.com
Below is a table summarizing the Bader charges for various bulk GaₓPdᵧ compounds as determined by Density Functional Theory (DFT) calculations.
| Compound | Ga Charge (e) | Pd Charge (e) |
|---|---|---|
| Ga₇Pd₃ | +0.12 | -0.28 |
| Ga₃Pd | +0.15 | -0.45 |
| GaPd | +0.29 | -0.29 |
| GaPd₂ | +0.60 | -0.30 |
The chemical bonds in Ga-Pd intermetallic compounds are not purely covalent or purely ionic but rather exhibit a mixed character. The techniques described above help to dissect and quantify these contributions.
The covalent contribution is evidenced by:
QTAIM: The shape of atomic basins with planar facets suggests directionality, a hallmark of covalent bonding. nih.gov
ELI-D and Delocalization Indices: The sharing of a significant number of electrons between Ga and Pd basins, as quantified by delocalization indices, points to a substantial covalent character. tandfonline.com The existence of ELI-D attractors between atoms visualizes the shared electron pairs.
COHP Analysis: The significant negative ICOHP values for Ga-Pd interactions directly quantify the strength of the covalent component of the bond. tandfonline.com
The ionic contribution arises from the charge transfer due to the difference in electronegativity between gallium (1.81 on the Pauling scale) and palladium (2.20). nih.gov This is quantified by:
Bader Charge Analysis: The calculation of significant net positive charges on Ga and negative charges on Pd provides a direct measure of the ionic character of the bonding. tandfonline.comnih.gov
Computational Modeling of Interatomic Interactions
To simulate the behavior of Ga-Pd systems, particularly for large-scale models relevant to catalysis and materials science, it is essential to have accurate and efficient computational models for the interatomic interactions. While first-principles methods like DFT provide high accuracy, their computational cost can be prohibitive for large systems.
Therefore, empirical or semi-empirical interatomic potentials are often developed. For Ga-Pd systems, the embedded atom model (EAM) has been employed. aip.org EAM potentials are a class of many-body potentials that can effectively describe metallic bonding. An EAM potential has been developed for Ga-Pd interactions by parameterizing it against the structural and mechanical properties of GaPd₂ and then validating it against other GaₓPdᵧ phases and liquid alloys. aip.org
To better account for the significant charge transfer in Ga-Pd systems, these models can be enhanced by incorporating methods like the charge equilibration (QEq) model. d-nb.infomdpi.com The combination of QEq with a modified embedded atom model (MEAM) allows for a more accurate description of the partial charges on the Ga and Pd sites, which is particularly important for understanding surface phenomena and catalytic activity. d-nb.infomdpi.com These advanced computational models enable large-scale simulations that can provide insights into the dynamic behavior of Ga-Pd materials that are inaccessible to purely first-principles methods.
Development and Benchmarking of Embedded Atom Model (EAM) Potentials
The Embedded Atom Model (EAM) is a semi-empirical many-body potential that has proven successful in describing metallic bonding and has been instrumental in the study of Ga-Pd alloys. aip.org A significant advancement in this area was the development of a specific EAM potential for Ga-Pd interactions, which is crucial for modeling both intermetallic solids and liquid alloys. aip.orgnih.gov
This tailor-made EAM potential was parameterized using the structural and mechanical properties of the GaPd₂ intermetallic compound as a reference. aip.orgnih.gov The process involved fitting the potential to reproduce experimentally determined and density functional theory (DFT) calculated properties of GaPd₂. The robustness and transferability of the potential were then rigorously benchmarked against a series of other GaₓPd₁₋ₓ phases and liquid alloy systems. aip.orgnih.gov For the intermetallic solids, the developed EAM potential demonstrated very reasonable agreement with experimental structures and elastic moduli derived from DFT calculations. aip.orgnih.gov
The parameterization of the Ga-Pd EAM potential was built upon existing EAM models for pure gallium and pure palladium. aip.org Specifically, the Ga-Ga interactions were modeled using the potential developed by Nam and Srolovitz, while the Pd-Pd interactions were described by the model from Johnson and Mei et al. aip.org The new parameters were developed for the cross-interaction between gallium and palladium.
The successful development of this EAM potential enables large-scale atomistic simulations of Ga-Pd systems, providing insights into their thermodynamic and mechanical properties that are otherwise difficult to obtain experimentally.
Table 1: Comparison of Structural and Mechanical Properties of GaPd₂
| Property | Experiment | Ab initio Reference | EAM Force Field |
| Lattice Parameters (Å) | |||
| a | 7.84 | 7.91 | 7.91 |
| b | 4.07 | 4.09 | 4.09 |
| c | 5.51 | 5.54 | 5.54 |
| Elastic Moduli (GPa) | |||
| Bulk Modulus (K) | - | 155 | 154 |
| Shear Modulus (G) | - | 68 | 67 |
| Young's Modulus (E) | - | 179 | 176 |
This table presents a comparison of the lattice parameters and elastic moduli for the GaPd₂ compound as determined by experimental measurements, ab initio calculations, and the developed EAM force field. The data demonstrates the good agreement of the EAM potential with reference values. aip.org
Modified Embedded Atom Model (MEAM) for Intermetallic Systems
The Modified Embedded Atom Model (MEAM) is an extension of the EAM that incorporates angular-dependent forces, making it more suitable for describing systems with directional bonding, which can be present in intermetallic compounds. aps.orgaps.org The MEAM formalism has been successfully applied to a wide range of elements and alloys, including face-centered cubic (fcc), body-centered cubic (bcc), hexagonal close-packed (hcp), and diamond cubic structures. aps.orgarxiv.org
The inclusion of angular forces in the MEAM potential allows for a more accurate description of the local atomic environment and, consequently, a better representation of the structural and mechanical properties of complex intermetallic phases. aps.org The development of MEAM potentials for alloy systems involves determining the potential parameters for the interactions between different types of atoms. aps.org These parameters are typically fitted to reproduce key material properties such as the heat of formation, equilibrium volume, and elastic moduli of a reference crystal structure, often a hypothetical simple structure like the rock salt (NaCl) type for binary compounds. aps.org
While a specific MEAM potential for the Ga-Pd system has not been detailed in the available literature, the MEAM formalism provides a powerful framework for developing such a potential. A future Ga-Pd MEAM potential would be expected to offer improved accuracy in describing the directional bonding that may exist in certain Ga-Pd intermetallic phases, potentially leading to more precise predictions of their properties. The development would involve a systematic parameterization against experimental data and first-principles calculations for various GaₓPdᵧ compounds.
Molecular Dynamics (MD) Simulations for Liquid Alloy Systems
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time evolution of a system of atoms or molecules, providing insights into the dynamic properties of materials. In the context of Ga-Pd alloys, MD simulations, in conjunction with the developed EAM potentials, have been employed to characterize the liquid state of these systems. aip.orgnih.gov
MD simulations of liquid Ga-Pd models have shown excellent agreement with both experimental and ab initio reference data. aip.orgnih.gov These simulations can provide detailed information on the structure of the liquid alloy, such as radial distribution functions, and dynamic properties, including diffusion coefficients and viscosity. This information is crucial for understanding processes such as alloy mixing, solidification, and the behavior of liquid metal catalysts. aip.org
For instance, MD simulations have been used to investigate the kinetics of palladium dopant diffusion in gallium droplets, a system of interest for catalysis. aip.org These simulations can track the movement of individual atoms over time, revealing the mechanisms and rates of diffusion from the surface to the bulk and vice versa. aip.org The accuracy of these simulations is heavily dependent on the quality of the underlying interatomic potential, highlighting the importance of the well-benchmarked EAM potential for the Ga-Pd system.
Phase Equilibria and Thermodynamic Studies of Gallium Palladium Systems
Binary Gallium-Palladium Phase Diagram Studies
Investigations into the binary Ga-Pd system have refined the understanding of its phase diagram, particularly in the palladium-rich region. These studies combine various analytical techniques to provide a more accurate depiction of phase relations and transformations.
Clarification of Phase Relations in Palladium-Rich Regions
Recent studies have clarified the phase relations among the palladium-rich phases of the gallium-palladium system. researchgate.netresearchgate.net By integrating preparative methods with powder X-ray diffraction and thermochemical analyses, a modified phase diagram for the palladium-rich section has been proposed. researchgate.netresearchgate.net This work addresses previous ambiguities and provides a more precise understanding of the stable phases and their boundaries. One significant clarification involves the structure of Ga₃Pd₇, which was determined through powder X-ray diffraction and refined using a Rietveld profile fit. researchgate.netresearchgate.net This compound is found to adopt a new monoclinic structure type (space group C2/m) and can be conceptualized as a heavily distorted, ordered version of a face-centered cubic (fcc) GaxPd1−x solid solution. researchgate.netresearchgate.net
Identification of Peritectoid Decomposition and Temperature-Dependent Homogeneity Ranges
Key findings in the Ga-Pd system include the identification of specific phase transformations and compositional ranges. The compound Ga₃Pd₇ undergoes a peritectoid decomposition at a temperature of 881(2)°C. researchgate.netresearchgate.net
Furthermore, research has confirmed a temperature-dependent homogeneity range for the Co₂Si-type phase Ga₁₋ₓPd₂₊ₓ. researchgate.net While historical data suggested this range, it was experimentally verified that the phase can accommodate a significantly higher proportion of palladium, up to x = 0.20 at 1030°C, with the additional palladium atoms occupying the crystallographic sites of gallium. researchgate.net Conversely, the gallium-rich boundary of this homogeneity range is temperature-independent from 400 to 1030°C. researchgate.net
Crystallographic Data for Select Ga-Pd Binary Phases
| Compound | Structure Type | Space Group | Pearson Symbol | Lattice Parameters (pm) | Decomposition |
|---|---|---|---|---|---|
| Ga₃Pd₇ | New type | C2/m | mS20 | a=1359.46, b=405.510, c=544.339, β=105.2219° | Peritectoid at 881(2)°C |
| Ga₁₋ₓPd₂₊ₓ | Co₂Si | Pnma | oP12 | Homogeneity range from x=0 to x=0.20 | - |
Ternary Gallium-Palladium System Investigations
The introduction of a third element to the Ga-Pd system creates more complex phase equilibria, leading to the formation of solid solutions and new ternary compounds.
Phase Relations in the Al-Ga-Pd System
The investigation of the Al-Ga-Pd ternary system, particularly in the palladium-rich region (≥ 50 at. % Pd), has been conducted at 600°C. lnu.edu.ualnu.edu.ua The phase relations are noted to be complex. lnu.edu.ua The study identified four continuous substitutional solid solutions where gallium and aluminum atoms can replace each other over a continuous compositional range. lnu.edu.ualnu.edu.ua These solid solutions maintain the crystal structure of the parent binary compounds. lnu.edu.ualnu.edu.ua
Solid Solutions in the Al-Ga-Pd System at 600°C
| Compound Series | Structure Type | Space Group | Pearson Symbol |
|---|---|---|---|
| Al₁₋ₓGaₓPd | FeSi | P2₁3 | cP8 |
| (Al₁₋ₓGaₓ)₃Pd₅ | Rh₅Ge₃ | Pbam | oP16 |
| Al₁₋ₓGaₓPd₂ | Co₂Si | Pnma | oP12 |
| (Al₁₋ₓGaₓ)₂Pd₅ | Pd₅Ga₂ | Pnma | oP28 |
Phase Relations in the Ga-Sb-Pd System
The Ga-Sb-Pd ternary system has been investigated in the palladium-rich region (≥ 50 at. % Pd) at an isothermal section of 500°C. lnu.edu.ualnu.edu.ua This research confirmed the existence of the previously reported ternary phase Ga₄.₅Sb₄.₅Pd₂₅. lnu.edu.ualnu.edu.ua More significantly, three new ternary phases were discovered and characterized. lnu.edu.ualnu.edu.ua One of these new phases is Ga₁₋ₓSbₓPd₂ (with x = 0.5-0.7), which adopts the Fe₂P-type structure. lnu.edu.ualnu.edu.ua The other two are tetragonal phases with compositions near Ga₀.₅Sb₀.₅Pd₃; one of these crystallizes with the Pt₃Ga-type structure. lnu.edu.ualnu.edu.ua The study of this system is important for the development of improved ohmic contacts for antimonide-based semiconductors. psu.edu
Discovery and Characterization of New Ternary Gallide Compounds (e.g., Hf₇Pd₇Ga₃)
Beyond the previously mentioned systems, new ternary gallide compounds continue to be discovered. A notable example is Hf₇Pd₇Ga₃, which was synthesized by arc melting the constituent elements. researchgate.net Its crystal structure was determined from single-crystal X-ray diffraction data. researchgate.net Hf₇Pd₇Ga₃ crystallizes in an orthorhombic system (space group Cmce) and is a ternary variant of the Zr₇Ni₁₀ structure type. researchgate.net A key feature of its structure is the statistical mixing of palladium and gallium atoms on three of the nickel crystallographic sites. researchgate.net
Crystallographic Data for Hf₇Pd₇Ga₃
| Compound | Structure Type | Space Group | Pearson Symbol | Lattice Parameters (Å) |
|---|---|---|---|---|
| Hf₇Pd₇Ga₃ | Ternary version of Zr₇Ni₁₀ | Cmce | oS68 | a = 12.948, b = 9.585, c = 9.581 |
Theoretical and Experimental Determination of Thermodynamic Properties
The thermodynamic properties of the Gallium-Palladium (Ga-Pd) system are fundamental to understanding phase equilibria, the formation of intermetallic compounds (IMCs), and the conditions required for single crystal growth. researchgate.net These properties are investigated through both experimental techniques, such as calorimetry and thermal analysis, and theoretical approaches, including quantum chemical calculations and CALPHAD (Calculation of Phase Diagrams) modeling. nih.govcsu.edu.cnjeep-proceedings.org Quantum chemical calculations have revealed that the notable stability of Ga-Pd intermetallic compounds stems from a combination of ionic and covalent bonding. nih.gov This strong bonding alters the electronic structure compared to the elemental constituents and contributes to their high stability against segregation under reaction conditions. nih.govtandfonline.com The determination of these properties is crucial, as they dictate the very different growth temperatures required for various Ga-Pd phases, which can range from under 460 °C to approximately 1200 °C. researchgate.net
The enthalpy of mixing (ΔmixHm) for liquid Ga-Pd alloys has been determined experimentally using direct reaction calorimetry. researchgate.net These measurements provide critical data for thermodynamic databases and for modeling the behavior of the liquid phase. Studies have shown that the mixing of liquid gallium and palladium is a strongly exothermic process, indicating a significant affinity between the two elements and a tendency towards ordering in the liquid state. iastate.edu
One calorimetric study determined the enthalpies of formation for liquid (Ga + Pd) alloys across a range of temperatures, finding the values to be independent of temperature within the studied range. researchgate.net The minimum integral molar enthalpy of mixing was observed at a palladium mole fraction (xPd) of 0.6. researchgate.net From these experiments, the limiting partial molar enthalpies of both gallium and palladium were also calculated. researchgate.net
Enthalpy of Mixing for Liquid Gallium-Palladium Alloys researchgate.net
| Parameter | Value (kJ mol-1) | Conditions |
|---|---|---|
| Integral Molar Enthalpy of Mixing (ΔmixHm) | -70.4 ± 3.0 | At xPd = 0.6; Temperature range: 1322-1684 K |
| Limiting Partial Molar Enthalpy of Palladium (Δhm(Pd in ∞ Ga)) | -144 ± 5 | Infinite dilution of Pd in liquid Ga |
| Limiting Partial Molar Enthalpy of Gallium (Δhm(Ga in ∞ Pd)) | -265 ± 10 | Infinite dilution of Ga in liquid Pd |
The Ga-Pd system is characterized by the formation of several stable intermetallic compounds. researchgate.net The stability of these phases has been extensively studied through techniques like in situ X-ray diffraction (XRD), X-ray absorption spectroscopy (XAS), and differential scanning calorimetry/thermogravimetry (DSC/TG). researchgate.netmpg.dempg.de These studies have generally demonstrated the high thermal stability of Ga-Pd compounds, which is a crucial property for their application in fields like heterogeneous catalysis. nih.govresearchgate.net
Detailed investigations have shown that the ordered crystal structures of phases like PdGa and Pd₃Ga₇ remain intact up to approximately 600 K (327 °C) under various reactive or inert gas atmospheres. researchgate.netmpg.de No phase transitions, decomposition, or incorporation of hydrogen or carbon were detected within this temperature range, highlighting their remarkable stability. mpg.de This stability is attributed to the partial covalent bonding network between palladium and gallium. tandfonline.comacs.org Other phases, such as Pd₂Ga, are also noted for their stability. researchgate.net However, the stability limits and decomposition pathways vary significantly among the different intermetallic compounds. For instance, Ga₃Pd₇ has been found to decompose peritectoidally at 881°C. researchgate.net At higher temperatures, Ga-enrichment of intermetallic particles can lead to the formation of different phases, such as the transition from Pd₂Ga to Pd₅Ga₃. researchgate.netmpg.de
Reported Stability of Gallium-Palladium Intermetallic Phases
| Intermetallic Phase | Observed Stability and Decomposition Behavior | Citation |
|---|---|---|
| PdGa | Structurally stable with long- and short-range order intact up to ~600 K under various atmospheres. researchgate.netmpg.de Considered a highly stable intermetallic compound. acs.org | researchgate.netmpg.deacs.org |
| Pd₂Ga | Considered the most stable phase in some studies, forming after reduction with hydrogen in the range of 573-673 K (300-400 °C). researchgate.net | researchgate.net |
| Pd₃Ga₇ | High thermal stability; long- and short-range order remain intact up to ~600 K. No phase transitions or decomposition were detected up to this temperature. researchgate.netmpg.de | researchgate.netmpg.de |
| Pd₅Ga₃ | Forms at higher temperatures from Ga-enrichment of other intermetallic particles. researchgate.netmpg.de | researchgate.netmpg.de |
| Ga₇Pd₃ | Decomposes peritectically at 460 °C. researchgate.net This low decomposition temperature presents challenges for crystal growth. researchgate.net | researchgate.netresearchgate.net |
| Ga₃Pd₇ | Decomposes peritectoidally at 881 °C. researchgate.net | researchgate.net |
| GaPd₂ | Requires high growth temperatures of around 1200 °C. researchgate.net Can decompose into GaPd₂/Ga₃Pd₅ lamellas upon cooling. researchgate.net | researchgate.netresearchgate.net |
Surface Science and Thin Film Studies of Gallium Palladium Materials
Growth and Alloying Behavior of Ultrathin Gallium Films on Palladium Surfaces
The deposition of gallium onto palladium substrates initiates a series of temperature-dependent processes, including film growth, intermixing, and the formation of ordered alloyed structures. The specific pathway and resulting structures are highly dependent on the crystallographic orientation of the palladium substrate.
Investigations into the growth of ultrathin gallium films on both Pd(111) and Pd(110) surfaces reveal several common characteristics. acs.org At a low temperature of 150 K, gallium grows as a disordered film, particularly at coverages of a few monolayers (ML). acs.orgnih.govacs.org One monolayer is defined relative to the atom density of the specific palladium surface: 1.54 x 10¹⁵ atoms/cm² for Pd(111) and 9.3 x 10¹⁴ atoms/cm² for Pd(110). acs.org
The onset of alloy formation between gallium and palladium occurs at relatively low temperatures, beginning around 200 K. acs.orgnih.govacs.orgresearchgate.net This temperature-induced alloying is a critical step, leading to significant structural rearrangements at the surface. nih.gov As the temperature is increased to the range of 400–500 K, a metastable, largely disordered 1:1 surface alloy is formed on both substrate orientations. acs.orgnih.govacs.org
Further heating leads to distinct behaviors depending on the substrate. On Pd(111), at higher temperatures, a gallium surface fraction of approximately 0.3 is stabilized, which is suggested to be related to the formation of films resembling the bulk intermetallic compound Pd₂Ga. acs.orgnih.govacs.org On Pd(110), temperature-induced alloying also begins around 200 K, with the initial drop in the surface gallium signal halting at a Ga fraction of about 50%, indicating an enhanced stability at this composition. acs.org A second, more stable region is observed at a Ga fraction of around 30%. acs.org Above approximately 800 K, gallium progressively diffuses into the palladium bulk on both surfaces. acs.org
Low-Energy Ion Scattering (LEIS) and Low-Energy Electron Diffraction (LEED) are crucial techniques for studying the composition and structure of the outmost atomic layers. LEIS has been employed to track the fraction of gallium in the top layer as a function of deposition time and annealing temperature. nih.govresearchgate.net For deposition at 150 K on Pd(111), the top-layer gallium content increases linearly at short deposition times. nih.gov Temperature-programmed LEIS experiments, where the surface composition is monitored during heating, show distinct plateaus that indicate the formation of thermally stable surface compositions. acs.org For instance, on both Pd(111) and Pd(110), a plateau around a 50% gallium fraction points to the stability of the 1:1 surface alloy. acs.org
LEED studies reveal the evolution of the surface structure. Initially, the deposition of submonolayer amounts of gallium on Pd(111) at low temperatures results in a (1x1) LEED pattern, corresponding to the substrate. nih.gov Upon annealing to temperatures where alloying begins (>200 K), the quality of this pattern degrades, signaling structural disorder. nih.gov At higher temperatures and specific coverages, new, ordered LEED patterns emerge, corresponding to the formation of well-defined surface alloys. acs.orgnih.gov For example, on Pd(111), a c(4x2) pattern is observed, while on Pd(110), (2x1) and c(4x2) patterns appear under different conditions. acs.org These patterns provide direct evidence for the formation of ordered intermetallic structures at the surface.
The interaction between gallium and palladium readily leads to the formation of alloys, even at room temperature. researchgate.net Upon annealing, these alloys can organize into ordered near-surface intermetallic phases. A common observation on both Pd(111) and Pd(110) is the formation of a metastable 1:1 PdGa surface alloy at temperatures between 400 K and 500 K. acs.orgacs.org
Interactive Table: Thermal Stability of Gallium on Palladium Surfaces
The table below summarizes the key thermal events observed during the heating of ultrathin gallium films on Pd(111) and Pd(110) substrates, as determined by LEIS and LEED.
| Temperature Range | Event on Pd(111) | Event on Pd(110) | Primary Technique(s) |
| 150 K | Disordered Ga film growth. acs.orgacs.org | Disordered Ga film growth. acs.orgacs.org | LEIS |
| ~200 K | Onset of Ga-Pd alloying. acs.orgacs.orgresearchgate.net | Onset of Ga-Pd alloying. acs.org | LEIS, LEED |
| 400-500 K | Formation of a metastable, disordered 1:1 surface alloy. acs.orgacs.org | Formation of a metastable, disordered 1:1 surface alloy. acs.org | LEIS, LEED |
| >650 K | Stabilization of ~0.3 Ga surface fraction, suggesting Pd₂Ga-like film formation; observation of c(4x2) LEED pattern. acs.orgnih.gov | Stabilization of ~0.3 Ga surface fraction; observation of (2x1) and c(4x2) LEED patterns. acs.org | LEIS, LEED |
| >800 K | Diffusion of Ga into the Pd bulk. acs.org | Diffusion of Ga into the Pd bulk. acs.org | LEIS |
Surface Structure and Reconstruction Analysis
The formation of ordered alloys at the Ga-Pd interface is accompanied by specific surface reconstructions. These reconstructions involve the precise arrangement of gallium and palladium atoms in the topmost layers, often resulting in complex unit cells and vertical displacements known as buckling.
LEED experiments have identified several ordered surface structures for the Ga/Pd system. For gallium on the Pd(111) surface, a c(4x2) structure has been identified. acs.org On the more open Pd(110) surface, two distinct ordered patterns have been observed: a (2x1) structure and a c(4x2) structure. acs.org These reconstructions correspond to specific arrangements of Ga and Pd atoms in the surface layer.
Structural models for these ordered phases have been proposed based on the experimental data. acs.org These models define the positions of the gallium and palladium atoms within the surface unit cell, which is the smallest repeating unit that describes the reconstructed surface.
Interactive Table: Observed Surface Structures on Ga/Pd Systems
This table details the specific surface reconstructions and their corresponding unit cells observed for gallium alloyed with palladium substrates.
| Substrate | Observed LEED Pattern | Proposed Surface Structure | Reference(s) |
| Pd(111) | c(4x2) | Ordered Ga/Pd surface alloy | acs.org |
| Pd(110) | (2x1) | Ordered Ga/Pd surface alloy | acs.org |
| Pd(110) | c(4x2) | Ordered Ga/Pd surface alloy | acs.org |
Surface buckling is a phenomenon where atoms of different elements within the same surface layer are displaced vertically relative to each other. This results in a corrugated or "buckled" surface rather than a perfectly flat one. acs.org In the gallium-palladium system, significant surface buckling is observed, and its nature is strongly dependent on the crystallographic orientation of the palladium substrate. acs.org
On the Pd(110) surface, a consistent buckling pattern is observed where the palladium atoms are displaced outwards (up) and the gallium atoms are displaced inwards (down). acs.orgnih.govacs.org This "Pd-up/Ga-down" configuration appears to be the stable arrangement for all ordered phases on this surface. acs.org
In contrast, the Pd(111) surface exhibits a more complex behavior. While a Pd-up/Ga-down buckling is also observed under certain conditions, an inversion of this buckling can occur upon heating. acs.orgnih.govacs.org This means that the relative vertical positions of the gallium and palladium atoms can switch, a phenomenon not seen on the Pd(110) surface. This orientational dependence of surface buckling highlights the subtle interplay of electronic and geometric factors that determine the final structure of these bimetallic surfaces.
Surface Chemistry Investigations
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of the near-surface region of Ga-Pd materials. Studies on intermetallic compounds like PdGa and Pd₃Ga₇ reveal that the surface composition can be influenced by preparation and treatment methods. For example, milling can introduce a gallium oxide layer, which can be removed by chemical etching with an ammonia (B1221849) solution. mpg.de
XPS analyses have been crucial in elucidating the electronic modifications that occur upon the formation of Ga-Pd intermetallic compounds. A consistent finding is the transfer of electron density from gallium to palladium, driven by their difference in electronegativity. tandfonline.com This charge transfer results in a partial negative charge on the palladium atoms and a partial positive charge on the gallium atoms, with quantum theory of atoms in molecules (QTAIM) analysis suggesting a formulation of Ga⁰·⁵⁺Pd⁰·⁵⁻ for PdGa. nih.gov
This electronic perturbation is directly observable in XPS spectra. The Pd 3d core-level binding energies in Ga-Pd intermetallics are shifted compared to elemental palladium, reflecting the altered electronic structure. rsc.org The formation of covalent and ionic bonding interactions in Ga-Pd compounds leads to a narrowing of the palladium d-states and a significant reduction in the density of states (DOS) at the Fermi level compared to pure palladium. nih.govresearchgate.net This modified electronic structure, resembling that of isolated palladium atoms, is a key factor governing the adsorption properties and catalytic behavior of the material's surface. nih.gov Near Ambient Pressure XPS (NAP-XPS) has further confirmed the stability of these surface and electronic structures under reaction conditions, showing no significant changes that would indicate decomposition or subsurface chemistry like hydride formation. nih.govnih.gov
| Material/Condition | XPS Peak | Observation | Interpretation | Reference(s) |
| Milled PdGa (untreated) | Ga 2p₃/₂ | Presence of a peak corresponding to gallium oxide. | Surface oxidation during the milling process. | mpg.de |
| PdGa | Pd 3d | Shift in binding energy compared to elemental Pd. | Charge transfer from Ga to Pd, creating partially negative Pd. | nih.govtandfonline.com |
| Ga-Pd Intermetallics | Valence Band | Reduced Density of States (DOS) at the Fermi level. | Modified electronic structure due to heteroatomic bonding. | nih.govresearchgate.net |
| Pt-Pd Bulk Alloys | Pd 3d | Pd found in a metallic state (EB,Pd = 335.04 eV). | Good correlation between bulk and surface composition. | rsc.org |
The adsorption of probe molecules, particularly carbon monoxide (CO), is widely used to characterize the nature and distribution of active sites on catalyst surfaces. Fourier-transform infrared (FTIR) spectroscopy of adsorbed CO (CO-FTIR) on Ga-Pd intermetallic compounds provides direct evidence for the unique surface chemistry resulting from their structure.
Comparative studies between PdGa and conventional palladium catalysts, such as Pd/Al₂O₃, reveal striking differences in CO adsorption behavior. rsc.org On Pd/Al₂O₃, which has larger ensembles of palladium atoms, CO adsorbs in various configurations, including on-top, bridging, and three-fold hollow sites. nih.gov This is reflected in multiple bands in the FTIR spectrum. In stark contrast, on unsupported PdGa powder, CO adsorption gives rise to only a single band, which is characteristic of CO adsorbed linearly on top of isolated palladium atoms. nih.govrsc.org The absence of bands for bridged CO indicates that there are no adjacent palladium sites available for such binding, confirming the isolated nature of the active sites on the PdGa surface. nih.govrsc.org
Furthermore, the strength of CO adsorption is significantly weaker on PdGa compared to elemental palladium. Temperature-programmed desorption (TDS) studies have shown that CO desorbs from GaPd at around 260 K, whereas from a pure palladium surface, it desorbs at a much higher temperature of 510 K. nih.gov This substantial difference of 250 K is a direct consequence of the modified electronic structure of the palladium atoms in the intermetallic compound, specifically the increased filling of the d-states, which weakens the bond with adsorbates like CO. nih.gov
| Catalyst | Probe Molecule | Spectroscopic Technique | Key Finding | Interpretation | Reference(s) |
| PdGa | CO | FTIR Spectroscopy | A single band for on-top CO adsorption is observed. | Pd active sites are isolated, preventing bridge-bonding of CO. | nih.govrsc.org |
| Pd/Al₂O₃ | CO | FTIR Spectroscopy | Multiple bands for on-top, bridging, and hollow site adsorption. | Presence of large ensembles of surface Pd atoms. | nih.gov |
| GaPd | CO | Temperature-Programmed Desorption (TDS) | CO desorption temperature is ~250 K lower than on pure Pd. | Weaker adsorbate bonding due to modified electronic structure of Pd. | nih.gov |
The concept of "active site isolation" is central to understanding the high selectivity of Ga-Pd intermetallic catalysts. mpg.detandfonline.com This concept posits that separating individual active metal atoms within a less reactive matrix can suppress unwanted side reactions that require larger active ensembles. mpg.de The ordered crystal structures of compounds like PdGa and Pd₃Ga₇ naturally realize this concept. mpg.de In their bulk and surface structures, every catalytically active palladium atom is surrounded exclusively by gallium atoms, effectively isolating it from other palladium atoms. mpg.denih.gov
This structural arrangement prevents the formation of contiguous palladium ensembles that are necessary for certain reaction pathways, such as the over-hydrogenation of ethylene (B1197577) or the formation of β-hydride species in the palladium subsurface, which is linked to low selectivity in conventional palladium catalysts. mpg.deresearchgate.net The isolation changes both the geometric and electronic properties of the active palladium atoms. mpg.de Density Functional Theory (DFT) studies have shown that the configuration of palladium active sites (e.g., Pd monomers vs. Pd trimers) significantly affects reaction barriers and, consequently, selectivity. rsc.org For example, while both Pd monomer and trimer sites can hydrogenate acetylene (B1199291), the trimer sites have a much higher barrier for the subsequent hydrogenation of the desired product, ethylene. rsc.org The geometric isolation of Pd atoms in compounds like PdGa favors monomer-like sites, thus enhancing selectivity. rsc.orgacs.org The combination of this geometric isolation with the electronic modification of the palladium atoms is what imparts the superior catalytic properties to these intermetallic compounds. mpg.de
Thin Film Applications and Interface Reactions
The interface between palladium thin films and gallium arsenide (GaAs) substrates is of significant interest for the fabrication of ohmic contacts in electronic devices. The reactions at this interface are complex and highly dependent on temperature and ambient conditions. aip.org
Upon annealing, palladium reacts readily with GaAs, leading to the formation of various binary and ternary phases. icm.edu.pl At relatively low temperatures (around 250 °C), the reaction between a thin palladium film and a GaAs substrate typically results in the formation of a ternary phase, initially identified as PdₓGaAs and later as having a hexagonal structure similar to Pd₂Si. aip.orgresearchgate.net More detailed studies identified this low-temperature phase as PdGa₀.₃As₀.₂. aip.org This phase grows epitaxially on both (100) and (110) oriented GaAs substrates. aip.org
As the annealing temperature increases, the phase composition at the interface evolves. Between 350 and 500 °C in a high-vacuum environment, the primary phase observed is the binary compound PdGa. aip.orgresearchgate.net However, the reaction products are sensitive to the annealing atmosphere. In a forming gas ambient at 350 °C, a mixture of PdAs₂ and a different ternary phase, PdGa₀.₆As₀.₄, is formed. aip.org At 500 °C in the same ambient, the products are a mixture of PdAs₂ and PdGa. aip.org These studies, combining techniques like transmission electron microscopy and diffraction, show that understanding the Ga-Pd-As ternary phase diagram is essential for predicting and controlling the phases formed at the Pd/GaAs interface, which is crucial for creating stable and reliable electrical contacts. cambridge.org
| Temperature | Annealing Ambient | Phases Formed at Pd/GaAs Interface | Reference(s) |
| ~250 °C | High Vacuum | Ternary Phase (PdGa | aip.orgresearchgate.net |
| 350 °C | Forming Gas | PdAs₂ + Ternary Phase (PdGa | aip.org |
| 350-500 °C | High Vacuum | PdGa | aip.orgresearchgate.net |
| 500 °C | Forming Gas | PdAs₂ + PdGa | aip.org |
Electroless Deposition of Palladium Films on Gallium Nitride for Electronic Applications
The development of advanced electronic devices often relies on the unique properties of wide-bandgap semiconductors like gallium nitride (GaN). researchgate.net The formation of high-quality metallic contacts on GaN is crucial for the performance of these devices, particularly for applications such as Schottky barrier diodes and high-electron-mobility transistors (HEMTs). aip.orgresearchgate.net Electroless deposition has emerged as a promising technique for depositing palladium (Pd) films on GaN, offering a cost-effective and scalable method that can minimize process-induced damage compared to conventional deposition techniques. researchgate.netscience.gov
Research into the electroless deposition of palladium on gallium nitride has explored various bath compositions and process parameters to achieve optimal film characteristics. A notable method involves an acidic bath containing palladium dichloride as the metal source and sodium L-ascorbate as the reducing agent. researchgate.netspringerprofessional.de This approach has been shown to produce pure and conductive palladium films. researchgate.net However, challenges related to the nucleation of the palladium film on the GaN surface have been identified, indicating that the process is not yet fully robust. researchgate.net
The properties of the resulting palladium films and the performance of the fabricated electronic devices have been extensively characterized. Techniques such as profilometry, four-point probe measurements, energy dispersive X-ray spectroscopy (EDS), and X-ray photoelectron spectroscopy (XPS) have been employed to analyze the film thickness, sheet resistance, resistivity, morphology, and composition. researchgate.netspringerprofessional.de For instance, the resistivity of electrolessly deposited Pd films has been measured to be in the range of 1–3 × 10⁻⁵ Ω cm. researchgate.netspringerprofessional.de
The electronic application of these Pd/GaN structures is primarily in Schottky barrier diodes. The performance of these diodes is evaluated based on their barrier height and ideality factor, which are determined from current-voltage (I-V) measurements. researchgate.netaip.org Studies have reported average barrier heights ranging from 1.13 to 1.26 eV and ideality factors between 1.02 and 1.05 for Schottky diodes fabricated using electrolessly deposited palladium on various gallium nitride epilayers and substrates. researchgate.netspringerprofessional.de These values are comparable to those obtained for diodes fabricated using e-beam evaporated Pd, demonstrating the viability of the electroless deposition method. springerprofessional.de
It is important to note that while electroless deposition of pure palladium on GaN is feasible, the deposition of palladium-gallium alloys directly onto gallium nitride has proven to be more challenging. researchgate.netspringerprofessional.de Further research has also investigated the use of sensitization and activation steps prior to electroless plating to improve the uniformity and density of the Pd seed layer, leading to enhanced device performance in HEMTs. researchgate.net The table below summarizes key findings from research on the electroless deposition of palladium on gallium nitride.
| Parameter | Value | Reference |
| Deposition Method | Electroless | researchgate.netspringerprofessional.de |
| Palladium Source | Palladium dichloride | researchgate.netspringerprofessional.de |
| Reducing Agent | Sodium L-ascorbate | researchgate.netspringerprofessional.de |
| Resulting Film | Pure Palladium | researchgate.net |
| Film Resistivity | 1–3 × 10⁻⁵ Ω cm | researchgate.netspringerprofessional.de |
| Application | Schottky Barrier Diodes | researchgate.netspringerprofessional.de |
| Barrier Height | 1.13–1.26 eV | researchgate.netspringerprofessional.de |
| Ideality Factor | 1.02–1.05 | researchgate.netspringerprofessional.de |
Catalytic Applications and Reaction Mechanisms of Gallium Palladium Compounds
Selective Hydrogenation Reactions
Selective hydrogenation is a vital process in both the petrochemical and fine chemical industries. The goal is to hydrogenate a specific functional group within a molecule containing multiple reducible groups. While palladium is a highly active hydrogenation metal, pure palladium catalysts often suffer from poor selectivity, leading to over-hydrogenation and the formation of unwanted by-products. mpg.de The formation of Ga-Pd intermetallic compounds, such as PdGa, Pd₂Ga, and Pd₃Ga₇, has been proven to overcome these limitations, offering superior catalytic performance in reactions like the semi-hydrogenation of acetylene (B1199291). researchgate.netnih.govacs.org
The removal of trace amounts of acetylene from ethylene (B1197577) feedstock is a critical purification step in the production of polyethylene, as acetylene acts as a poison for the polymerization catalysts. mpg.de The industrial process relies on selectively hydrogenating acetylene to ethylene (C₂H₂ + H₂ → C₂H₄) without further reducing the valuable ethylene to ethane (B1197151) (C₂H₄ + H₂ → C₂H₆). Ga-Pd intermetallic compounds have demonstrated exceptional performance for this transformation, exhibiting high selectivity and stability that outperform conventional catalysts. nih.govmpg.de
A primary reason for the enhanced selectivity of Ga-Pd catalysts is the principle of "active-site isolation". mpg.dempg.de In the ordered crystal structures of intermetallic compounds like PdGa and Pd₃Ga₇, individual palladium atoms are geometrically separated from each other by gallium atoms. mpg.deresearchgate.net For instance, in the bulk structure of PdGa, palladium atoms are exclusively surrounded by gallium atoms as their nearest neighbors. nih.govacs.orgmpg.de
This structural arrangement prevents the formation of contiguous multi-atom Pd ensembles, which are present on the surface of pure palladium catalysts. mpg.deconicet.gov.ar These large Pd sites are responsible for the undesirable over-hydrogenation of ethylene to ethane and side reactions like oligomerization that form C4 and higher hydrocarbons. mpg.de The isolation of Pd active sites ensures that acetylene molecules adsorb in a configuration that is favorable for semi-hydrogenation, while the weaker adsorption of the resulting ethylene product facilitates its rapid desorption before it can be further hydrogenated. mpg.deconicet.gov.ar This "geometric effect," stemming from the increased Pd-Pd interatomic distances, is a key factor in the catalyst's high selectivity. mpg.de
Beyond the geometric arrangement, the formation of Ga-Pd intermetallic compounds induces a significant "electronic effect." The interaction between gallium and palladium atoms modifies the electronic properties of palladium through the hybridization of the Pd 4d and Ga 4p orbitals. researchgate.netresearchgate.net This leads to a profound alteration of the electronic band structure around the Fermi level compared to that of elemental palladium. researchgate.netnih.govacs.org
Theoretical calculations and spectroscopic studies have shown that this hybridization results in a lower density of states (DOS) at the Fermi level for PdGa compared to pure Pd. researchgate.netresearchgate.net This change signifies a stronger, more covalent character in the Pd-Ga bonds. researchgate.netresearchgate.net The electronic modification of the palladium sites weakens the bond strength of adsorbed ethylene molecules. This facilitates the desorption of ethylene from the catalyst surface, kinetically favoring its release into the gas phase over its subsequent hydrogenation to ethane, thereby boosting the selectivity of the semi-hydrogenation process. researchgate.net
The performance of Ga-Pd intermetallic compounds has been extensively compared to standard industrial catalysts, demonstrating their superior properties.
Against Pd/Al₂O₃: In the semi-hydrogenation of acetylene, Ga-Pd catalysts show vastly superior selectivity and stability compared to conventional palladium on alumina (B75360) (Pd/Al₂O₃) catalysts. mpg.deacs.org For example, under specific testing conditions, a nanostructured Pd₂Ga catalyst exhibited a stable ethylene selectivity of 70%, whereas a commercial Pd/Al₂O₃ catalyst's selectivity was only around 20% and it deactivated rapidly. acs.orgmpg.de Bulk PdGa and Pd₃Ga₇ also showed high selectivity and, unlike Pd/Al₂O₃, exhibited no deactivation during long-term experiments. mpg.de
Against Pd-Ag Alloys: The industrially used palladium-silver (Pd-Ag) alloy catalysts also function based on a form of active-site isolation. However, as disordered alloys, they are prone to surface segregation, which can lead to deactivation over time. mpg.de The well-defined, ordered crystal structure of Ga-Pd IMCs provides much higher stability, making them more robust catalysts for long-term operation. mpg.de
| Catalyst | Ethylene Selectivity (%) | Acetylene Conversion (%) | Stability / Deactivation Behavior | Reference |
|---|---|---|---|---|
| Bulk Pd₂Ga | 74 | 94-98 | Stable conversion | acs.org |
| Nanostructured Pd₂Ga/MgO/MgGa₂O₄ | 70 | 94-98 | Stable after initial activation | acs.org |
| Pd/Al₂O₃ (Commercial) | ~20 | Deactivates from 100 to 20 | Strong deactivation over 20 hours | acs.org |
| PdGa | High | High | No deactivation observed | mpg.de |
| Pd₃Ga₇ | High | High | No deactivation observed | mpg.de |
| Pd₂₀Ag₈₀ | High | High | Prone to deactivation via surface segregation | mpg.de |
This method has yielded Pd₂Ga nanoparticles with an average size of less than 10 nm, supported on a porous MgO/MgGa₂O₄ matrix. acs.orgmpg.de The high degree of dispersion results in a massive increase in the number of accessible active sites. Consequently, the nanostructured Pd₂Ga catalyst demonstrated a catalytic activity more than 5,000 times higher than its bulk Pd₂Ga counterpart. acs.orgmpg.de Remarkably, this dramatic enhancement in activity was achieved while largely preserving the high selectivity of the intermetallic phase, with the nanostructured catalyst showing 70% selectivity to ethylene. acs.org
The long-term stability of Ga-Pd catalysts is a significant advantage over traditional systems, rooted in their resistance to common deactivation mechanisms.
Coke Formation: On pure palladium, the formation of C4 and higher hydrocarbons (oligomers) from acetylene is a common side reaction that leads to the deposition of carbonaceous species ("coke") on the surface, blocking active sites and causing deactivation. acs.orgresearchgate.net The active-site isolation in Ga-Pd IMCs effectively suppresses these oligomerization pathways, thereby minimizing coke formation and enhancing catalyst lifetime. mpg.de In comparative studies, Pd/Al₂O₃ catalysts showed significant deactivation attributed to coking, a phenomenon not observed with PdGa catalysts under similar conditions. mpg.deacs.org
Hydride Formation: A critical distinction of Ga-Pd IMCs is their inability to form a β-palladium hydride (β-H) phase under reaction conditions. mpg.deresearchgate.net In pure palladium, hydrogen can be absorbed into the subsurface and bulk to form this hydride phase. researchgate.netnih.gov The hydrogen within the β-hydride is highly reactive and unselective, readily hydrogenating both acetylene and ethylene, which is a major cause of poor selectivity in conventional Pd catalysts. researchgate.net The stable, ordered crystal structure of compounds like PdGa and Pd₃Ga₇ prevents the incorporation of hydrogen, thus completely shutting down this non-selective reaction pathway. mpg.deresearchgate.net This resistance to hydride formation is a cornerstone of the superior selectivity and stability of Ga-Pd intermetallic catalysts.
Acetylene Semi-Hydrogenation to Ethylene
CO₂ Hydrogenation to Methanol (B129727)
The hydrogenation of carbon dioxide (CO₂) to methanol is a promising route for CO₂ utilization and the production of a valuable chemical feedstock. Gallium-promoted palladium catalysts have shown significantly enhanced performance for this reaction compared to palladium alone. conicet.gov.arresearchgate.net The addition of gallium to Pd/SiO₂ catalysts can lead to a dramatic increase in both activity and selectivity towards methanol. conicet.gov.ar
Studies have demonstrated that the formation of intermetallic Pd-Ga compounds, such as Pd₂Ga, is the primary reason for the increased catalytic activity towards methanol synthesis. rsc.orgresearchgate.net This is in contrast to a cooperative mechanism between separate Pd and gallium oxide (Ga₂O₃) phases. rsc.org On Pd-Ga/SiO₂ catalysts with a Pd/Ga molar ratio between 0.5 and 1, the rate of methanol formation can increase by up to two orders of magnitude, with selectivity reaching 60% at 280 °C and 800 kPa. rsc.org Characterization using techniques like X-ray diffraction (XRD) and transmission electron microscopy (TEM) confirms the presence of Pd₂Ga nanoparticles in active catalysts. rsc.orgresearchgate.net
The proposed reaction mechanism involves a bifunctional pathway. researchgate.netepa.gov In this model, the Ga₂O₃ component of the catalyst activates CO₂ by forming carbonate or formate (B1220265) species on its surface. researchgate.netepa.gov The Pd-Ga bimetallic particles then supply atomic hydrogen, via a process called spillover, which hydrogenates these surface species stepwise to form methanol. researchgate.netepa.gov Operando DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) has identified bidentate formate species on the metallic Pd-Ga sites as key intermediates in the reaction pathway. rsc.org The Pd-Ga intermetallic sites are crucial for this process and also serve to inhibit undesirable side reactions like methanol decomposition and CO production. epa.gov
The apparent activation energy for methanol synthesis is notably lower on Ga-Pd catalysts (~40 kJ/mol) compared to unpromoted Pd/SiO₂ (60 kJ/mol), suggesting a different and more favorable reaction pathway. conicet.gov.arresearchgate.net
Table 2: Effect of Gallium Promotion on Pd/SiO₂ for CO₂ Hydrogenation
| Catalyst | Reaction Conditions | Methanol Selectivity (%) | Key Finding | Reference |
|---|---|---|---|---|
| Pd/SiO₂ | 523 K, 3 MPa, H₂/CO₂=3 | Low | Low activity for methanol synthesis. | conicet.gov.ar |
| Ga-promoted Pd/SiO₂ | 523 K, 3 MPa, H₂/CO₂=3 | up to 70% | 500-fold increase in turnover rate for methanol synthesis compared to unpromoted Pd. | conicet.gov.ar |
| Pd-Ga/SiO₂ (Pd/Ga ratio 0.5-1) | 280 °C, 800 kPa | ~60% | Formation of Pd₂Ga intermetallic compound is key to enhanced activity. | rsc.org |
Methanol Steam Reforming (MSR)
Methanol steam reforming (MSR) is a critical technology for producing high-purity hydrogen for applications such as proton-exchange membrane (PEM) fuel cells. researchgate.netpsu.edu Palladium-gallium catalysts, particularly those supported on gallium oxide (Pd/Ga₂O₃), have been identified as effective for this reaction. mdpi.comconicet.gov.ar
The catalytic performance is strongly linked to the formation of specific Pd-Ga intermetallic compounds (IMCs) during the reduction of the catalyst. mdpi.comresearchgate.net Research indicates that the intermetallic compound Pd₂Ga, which forms in a reduction temperature range of 548–673 K, is particularly favorable for the MSR reaction, leading to high selectivity for CO₂ and H₂. mdpi.com In contrast, Ga-rich intermetallics like PdGa, formed at higher reduction temperatures (773 K), exhibit poorer MSR performance. mdpi.com This highlights the importance of controlled catalyst preparation and activation to obtain the desired active phase.
The reaction mechanism on Pd/Ga₂O₃ involves a bifunctional approach where both the bimetallic particle and the oxide support play roles. mpg.de While pure Ga₂O₃ can produce formic acid, which then decarbonylates to CO, this pathway is suppressed on the selective Pd-Ga bimetallic particles. mpg.de
Table 3: Influence of Reduction Temperature on Pd/Ga₂O₃ Catalyst in MSR
| Catalyst | Reduction Temp. (K) | Resulting Phase | MSR Performance | Reference |
|---|---|---|---|---|
| Pd/Ga₂O₃ | 548 - 673 | Pd₂Ga | Favorable for MSR, high CO₂ selectivity. | mdpi.com |
Oxygen Reduction Reaction (ORR) Electrocatalysis
The oxygen reduction reaction (ORR) is a fundamental process in electrochemical energy conversion devices like fuel cells. Palladium is a promising, less costly alternative to platinum for ORR catalysis. frontiersin.org The combination of palladium with gallium, especially in the form of liquid metal catalysts, has shown significant potential for enhancing ORR performance. jlu.edu.cnhud.ac.uk
Supported Palladium on Gallium-based Liquid Metal Catalysts for ORR
Researchers have developed a supported palladium on gallium-based liquid metal catalyst that demonstrates superior performance for the ORR compared to commercial platinum-on-carbon (Pt/C) and palladium-on-carbon (Pd/C) catalysts. jlu.edu.cnresearchgate.net This catalyst, prepared via a galvanic replacement method, exhibits a higher half-wave potential of 0.92 V and a mass activity of 1.85 A/mgPd at 0.90 V, along with excellent durability. jlu.edu.cnresearchgate.net The use of a liquid metal as a support for the catalytically active palladium represents a novel strategy for designing high-performance electrocatalysts. jlu.edu.cn
Optimization of Electronic Structures and Dispersion of Palladium Atoms in Electrocatalysis
The enhanced activity and durability of the supported Pd on Ga-based liquid metal catalyst are attributed to two key factors originating from the liquid metal support. jlu.edu.cnresearchgate.net
Second, the liquid metal support ensures a high degree of dispersion of the palladium atoms, effectively creating single-atom or highly dispersed catalytic sites. jlu.edu.cnresearchgate.net This high dispersion maximizes the number of accessible active sites and improves atom utilization efficiency. Furthermore, the mobility of atoms within the liquid metal can prevent the permanent deactivation and aggregation of Pd atoms, contributing to the catalyst's superior long-term durability. jlu.edu.cnresearchgate.net
Table 4: ORR Performance Comparison of Pd/Ga-Liquid Metal Catalyst
| Catalyst | Half-Wave Potential (V vs. RHE) | Mass Activity @ 0.90 V (A/mgPd) | Key Advantage | Reference |
|---|---|---|---|---|
| Pd on Ga-based Liquid Metal | 0.92 | 1.85 | Surpasses commercial Pt/C and Pd/C in activity and durability. | jlu.edu.cn, researchgate.net |
| Commercial Pt/C | Lower than 0.92 | Lower than 1.85 | Benchmark catalyst. | jlu.edu.cn, researchgate.net |
Organic Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.org While the field is dominated by palladium catalysis in general, specific applications involving gallium have been explored, particularly using organogallium reagents as coupling partners.
One specific example is the palladium-catalyzed cross-methylation of aryl chlorides using intramolecularly stabilized dimethylgallium complexes. researchgate.net Aryl chlorides are often challenging substrates for cross-coupling reactions due to the strength of the C-Cl bond. Research has shown that electron-rich palladium complexes, such as those employing [1,3-bis(diisopropylphosphino)propane)] as a ligand, can effectively catalyze the methylation of aryl chlorides with these organogallium reagents. researchgate.net This method provides a pathway to synthesize methylated aromatic compounds from readily available starting materials. The use of organogallium compounds in this context offers an alternative to other organometallic reagents used in classic cross-coupling reactions like the Suzuki-Miyaura coupling, which typically employs organoboron compounds. organic-chemistry.org
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds, has seen significant advancements through the use of palladium catalysts. nih.govmt.com Gallium-palladium systems, particularly those where palladium is dissolved in liquid gallium, have emerged as exceptionally active catalysts for this transformation. nih.govresearchgate.net These liquid Ga-Pd catalysts have demonstrated unprecedented turnover frequencies (TOFs), offering a scalable and sustainable alternative to traditional solid-state palladium catalysts. nih.gov
Research has shown that a liquid Ga-Pd catalyst can achieve a TOF in the range of 10⁸ hour⁻¹ for the Suzuki-Miyaura cross-coupling reaction. nih.gov A model reaction using a liquid palladium catalyst formed by dissolving palladium in liquid gallium achieved a turnover frequency of 2.5 × 10⁸ hour⁻¹ at 70°C, a rate that surpasses previously reported palladium catalysts by a factor of 1000. nih.govresearchgate.net This remarkable activity is associated with a significantly low activation energy (Ea) of 19.1 kJ mol⁻¹, which is substantially lower than that of other palladium-based catalysts, such as the 48.4 kJ mol⁻¹ reported for the Y₃Pd₂ intermetallic catalyst. nih.gov The reaction is typically performed under mild conditions, often utilizing potassium carbonate (K₂CO₃) as the base and ethanol (B145695) as the solvent. researchgate.net The scope of these catalysts is broad, showing good to excellent yields for the coupling of various aryl halides with phenylboronic acid. acs.org
| Catalyst System | Turnover Frequency (TOF) (h⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) | Reference |
|---|---|---|---|
| Liquid Ga-Pd | 2.5 x 10⁸ | 19.1 | nih.govresearchgate.net |
| Y₃Pd₂ (Intermetallic) | Not specified | 48.4 | nih.gov |
| Homogeneous Pd Catalysts (General) | ~75,000 | Not specified | nih.gov |
| Heterogeneous Pd Catalysts (General) | ~500,000 | Not specified | nih.gov |
| Dioxime-functionalized Fe₃O₄-Pd | > 50,000 | Not specified | mdpi.com |
Mechanistic Insights from Computational Catalysis and Theoretical Modeling
Density Functional Theory (DFT) has become an indispensable tool for understanding the complex mechanisms of palladium-catalyzed reactions at the atomic level. nih.govscirp.org For Ga-Pd systems, DFT calculations provide critical insights into the adsorption of reactants and the energy profiles of various reaction pathways. researchgate.netnih.gov Studies on CO₂ hydrogenation on Pd/β-Ga₂O₃, for instance, have proposed a bifunctional mechanism where CO₂ adsorbs on the gallium oxide surface and is subsequently hydrogenated by atomic hydrogen that spills over from Pd-Ga bimetallic nanoparticles. nih.govchemrxiv.org
In the context of the Suzuki-Miyaura reaction, DFT studies have been instrumental in mapping out the catalytic cycle, which generally involves oxidative addition, transmetallation, and reductive elimination. rsc.orgpolimi.it Computational analyses have investigated the role of the base, suggesting the main mechanism begins with the reaction of the base and the organoboronic acid. nih.gov Detailed DFT studies on specific Ga-Pd systems could further elucidate how the unique electronic environment influences the energy barriers of these key steps. For example, DFT calculations have been used to probe the oxidative addition of aryl halides to palladium nanoparticles, a critical step in initiating the catalytic cycle. nih.gov Such computational approaches allow for the examination of different intermediates and transition states, revealing the most favorable reaction pathways and explaining observed selectivities. researchgate.netrsc.org
A key feature of gallium-palladium compounds is the significant charge transfer from the less electronegative gallium to palladium. mdpi.commdpi.comresearchgate.net This electronic modification is a general phenomenon in intermetallic compounds and has a profound impact on the catalytic properties of palladium. mdpi.com The transfer of electrons fills the Pd 4d-states, which in turn alters the adsorption properties and reactivity of the palladium active sites. mdpi.comresearchgate.net
This charge transfer results in the formation of negatively charged palladium centers. mdpi.com The modified electronic structure of palladium in Ga-Pd intermetallics is a primary reason for their enhanced catalytic selectivity in reactions like acetylene hydrogenation. polimi.it The negatively charged Pd sites favor the formation of a donor complex with acetylene without activating it for over-hydrogenation through back-donation. polimi.it In the context of the highly efficient liquid Ga-Pd catalysts for Suzuki-Miyaura coupling, this electronic modulation contributes to substantially lowering the reaction's energy barrier, thereby enhancing the kinetics. nih.gov The correlation is strong: the extent of charge transfer to palladium directly influences catalytic activity, allowing for performance to be tuned by altering the composition, such as in Ga₁₋ₓSnₓPd₂ systems. mdpi.com
| Surface Face | Average Charge on Surface Ga | Average Charge on Surface Pd | Reference |
|---|---|---|---|
| (010) | +0.8 | -0.4 | acs.org |
| (100) | < +0.6 | > -0.3 | acs.org |
| (001) | < +0.6 | > -0.3 | acs.org |
Note: The larger charge transfer on the (010) face suggests potentially enhanced catalytic activity compared to the other faces. acs.org
Supported Catalytically Active Liquid Metal Solutions (SCALMS) represent a novel class of heterogeneous catalysts where a small amount of an active metal, such as palladium, is dissolved in a low-melting-point metal, like gallium, and supported on a porous material. researchgate.netnih.gov A key characteristic of the Ga-Pd SCALMS system is the highly dynamic nature of the active sites, especially at elevated reaction temperatures where the Ga-Pd alloy is in a liquid state. nih.gov
Under reaction conditions, the palladium atoms are highly mobile within the liquid gallium matrix. nih.gov DFT calculations for Ga-Pd systems were the first to demonstrate the single-atom nature of the active sites at the liquid alloy-gas interface. nih.gov In the presence of reactants, the catalytically active palladium atoms emerge as single atoms at the gas-liquid metal interface to perform their function. nih.gov Upon product desorption, these active atoms can recede back into the bulk of the gallium-rich droplet. nih.gov This fluidic and dynamic behavior prevents the formation of stable, adjacent active sites, which is believed to be a primary reason for the high selectivity and excellent resistance to deactivation by coking observed in SCALMS catalysts. researchgate.net The mobility-induced fluidic structures of the metallic atoms in the molten alloy can lead to energetically favorable adsorption patterns with reactants. mt.com
Catalyst Design Principles and Rationalization Based on Ga-Pd Systems
The formation of ordered gallium-palladium intermetallic compounds (IMCs) provides a powerful strategy for the rational design of highly selective catalysts. nih.govnih.gov Unlike random alloys, IMCs have well-defined crystal structures where the palladium atoms are often surrounded and isolated by gallium atoms. nih.govrsc.orgpolimi.it This structural arrangement, known as "active-site isolation," is a key principle in designing catalysts for selective hydrogenation reactions. mdpi.com
By isolating individual Pd atoms, the formation of larger palladium ensembles, which are often responsible for unselective side reactions or over-hydrogenation, is prevented. rsc.org For example, in the intermetallic compound PdGa, each palladium atom is exclusively coordinated by gallium atoms, which modifies its electronic structure and leads to excellent catalytic performance in the semi-hydrogenation of acetylene. polimi.it The strong covalent bonding interactions within Ga-Pd IMCs also impart high stability under reaction conditions. mdpi.com This principle of modulating the geometric and electronic properties of the active site through the formation of specific intermetallic phases allows for a knowledge-based approach to developing new, stable, and highly selective catalyst systems. polimi.it The discovery of the remarkable efficacy of liquid Ga-Pd systems in Suzuki-Miyaura coupling can be seen as an extension of this principle, where the liquid gallium matrix provides the ultimate level of active site isolation and electronic modulation. nih.gov
Bridging Heterogeneous and Homogeneous Catalysis Paradigms
Gallium-palladium (Ga-Pd) systems represent a significant advancement in catalysis by effectively bridging the gap between heterogeneous and homogeneous catalytic paradigms. chemanager-online.comacs.org This unique capability stems from their distinct structural and electronic properties, which combine the operational advantages of solid-state catalysts with the high selectivity and well-defined active sites characteristic of molecular catalysts. chemanager-online.comrsc.org
A key concept in this bridge is the formation of ordered intermetallic compounds (IMCs) such as GaPd, GaPd₂, and Ga₇Pd₃. researchgate.netrsc.org Unlike conventional alloys with random atomic distribution, these IMCs feature a precise and ordered crystal structure where palladium atoms are surrounded and isolated by gallium atoms. nih.govnih.gov This "site isolation" effect is fundamental to their unique catalytic behavior. rsc.org By separating the active Pd centers, the formation of large palladium ensembles, which can lead to undesirable side reactions, is prevented. acs.org This mimics the single, well-defined active centers of homogeneous catalysts, leading to exceptionally high selectivity in reactions like the semi-hydrogenation of acetylene to ethylene. rsc.orgnih.govacs.org The defined geometric arrangement of atoms in Ga-Pd IMCs creates a very specific environment for catalysis, much like the ligand environment in a homogeneous metal complex. acs.orgnih.gov
Furthermore, Ga-Pd systems can exist as single-atom catalysts (SACs), where individual palladium atoms are dispersed on a support, often stabilized by the surrounding material. acs.org These SACs are considered an ideal bridge between homogeneous and heterogeneous catalysis because they offer the high atom efficiency and selectivity of molecular catalysts while being anchored to a solid, recoverable support. acs.orgacs.org
The use of gallium as a liquid metal support for palladium also contributes to this paradigm-bridging behavior. Supported Catalytically Active Liquid Metal Solutions (SCALMS) involve a liquid mixture of gallium and palladium on a porous support. researchgate.net In this state, the catalyst is highly dynamic, with palladium atoms presumed to be homogeneously distributed at the surface of the liquid metallic phase. researchgate.net This configuration avoids the surface heterogeneity typical of traditional solid catalysts and promotes high stability and resistance to deactivation processes like coking. researchgate.net
The combination of these features—precise atomic ordering in IMCs, the ultimate dispersion in SACs, and the dynamic nature of liquid metal supports—allows Ga-Pd catalysts to exhibit the high selectivity of homogeneous systems while retaining the robustness, stability, and ease of separation associated with heterogeneous catalysts. chemanager-online.comrsc.org
Strategies for Enhancing Catalytic Activity and Stability
Several key strategies have been developed to enhance the catalytic activity and long-term stability of gallium-palladium compounds. These approaches focus on manipulating the catalyst's electronic structure, geometric arrangement, and interaction with support materials.
Electronic and Geometric Modifications: The primary method for tuning the catalytic properties of Ga-Pd systems is through the formation of specific intermetallic compounds. rsc.org Alloying palladium with gallium fundamentally alters the electronic structure of the palladium atoms due to Pd 4d-Ga 4p hybridization and electron transfer between the elements. researchgate.netrsc.org This modification of the electronic density of states, specifically the narrowing and shifting of the Pd d-band center, weakens the adsorption of reactants and intermediates. nih.gov For instance, in the semi-hydrogenation of acetylene, this electronic effect is crucial for achieving high selectivity to ethylene by preventing over-hydrogenation. rsc.orgnih.gov
The geometric or "ensemble" effect, achieved through the site isolation of palladium atoms by gallium in the ordered crystal lattice of IMCs, is another critical factor. researchgate.net This structural arrangement limits the availability of large contiguous Pd sites, which are often responsible for undesired reaction pathways. acs.org
| Ga-Pd Compound | Crystal Structure Type | Key Catalytic Feature | Application Example |
| GaPd | FeSi | Site isolation of Pd atoms | Acetylene semi-hydrogenation nih.gov |
| GaPd₂ | Co₂Si | High activity and selectivity | Acetylene semi-hydrogenation researchgate.netacs.org |
| Ga₇Pd₃ | - | Unique electronic properties | Oxidation/Reduction reactions nih.gov |
Support Engineering and Synthesis Methods: The choice of support material and the synthesis technique are instrumental in maximizing the performance of Ga-Pd catalysts. the-innovation.orgfrontiersin.org High-surface-area supports like alumina (Al₂O₃), silica (B1680970) (SiO₂), and specifically gallium(III) oxide (Ga₂O₃) are used to achieve high dispersion of the active Ga-Pd nanoparticles. acs.orgthe-innovation.orgsamaterials.com A strong interaction between the metallic particles and the support can enhance thermal stability by preventing sintering at high operating temperatures. the-innovation.org For example, using Ga₂O₃ as a support for palladium in CO₂ hydrogenation to methanol not only provides structural stability but also leads to the in-situ formation of Ga-Pd IMCs under reaction conditions, significantly boosting turnover frequency. nih.gov
The synthesis method directly influences the final properties of the catalyst. Techniques like the co-reduction of palladium and gallium precursors in organic solvents can produce very small, single-phase nanoparticles of the desired intermetallic compound. acs.org This results in a much higher surface area and, consequently, a dramatic increase in specific activity—in some cases, thousands of times higher than bulk IMC samples—while maintaining high selectivity. acs.org
| Strategy | Description | Effect on Catalyst Performance |
| Electronic Modification | Alloying Pd with Ga alters the d-band center of Pd. rsc.orgnih.gov | Modifies adsorption strength of reactants, enhancing selectivity. nih.gov |
| Site Isolation (Geometric Effect) | Ordered IMC structures separate active Pd atoms. rsc.orgresearchgate.net | Suppresses side reactions, increasing selectivity to the desired product. nih.gov |
| Support Interaction | Using supports like Ga₂O₃ or Al₂O₃ to anchor Ga-Pd particles. nih.govthe-innovation.org | Improves dispersion and enhances thermal stability by preventing particle sintering. the-innovation.org |
| Nanoparticle Synthesis | Co-reduction of precursors to form nanosized IMCs. acs.org | Increases active surface area, leading to significantly higher catalytic activity. acs.org |
| Liquid Metal Supports | Using Ga-based liquid alloys as the catalytic phase on a porous support (SCALMS). researchgate.net | Creates a dynamic, homogeneous surface that resists deactivation (e.g., coking). researchgate.net |
By combining these strategies—tuning the electronic and geometric structure through the formation of specific IMCs, selecting appropriate supports to enhance stability and dispersion, and employing advanced synthesis methods to create highly active nanoparticles—it is possible to design robust and highly efficient Ga-Pd catalysts for specific industrial applications. acs.orgthe-innovation.org
Advanced Characterization Techniques in Gallium Palladium Research
Spectroscopic Techniques for Electronic and Surface Analysis
Spectroscopic methods are indispensable for probing the electronic structure and surface chemistry of Ga-Pd materials. They reveal how the interaction between gallium and palladium atoms modifies their electronic states, which in turn governs their surface reactivity and catalytic behavior.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. In Ga-Pd research, XPS is crucial for verifying the formation of intermetallic compounds and for analyzing surface composition and oxidation states.
When Ga-Pd intermetallic compounds are formed, a significant modification of the electronic structure of palladium occurs. researchgate.nettandfonline.com This is observed in the XPS spectra as a shift in the core-level binding energies. The Pd 3d core levels in Ga-Pd intermetallics shift to higher binding energies compared to elemental palladium. researchgate.netmpg.denih.gov This shift is attributed to a charge transfer from gallium to palladium and a more complete filling of the palladium 4d-shell, which leads to less effective screening of the core hole created during photoemission. researchgate.net The magnitude of this positive binding energy shift often increases with the gallium content in the compound. researchgate.net For instance, the Pd 3d₅/₂ peak for a nanostructured Pd₂Ga catalyst was observed at 336.1 eV, shifted to a higher energy compared to metallic Pd. mpg.de Similarly, Pd₂Ga colloids showed a Pd 3d₅/₂ line at 335.8 eV. rsc.org
XPS also effectively distinguishes between gallium in its metallic state within the alloy and its oxidized state, typically as gallium(III) oxide (Ga₂O₃), which frequently forms on the surface. rsc.orgtandfonline.com The Ga 2p₃/₂ peak for metallic gallium in an alloy is found at approximately 1116.1 eV, whereas the peak for Ga₂O₃ appears at a higher binding energy of around 1118.8 eV. mpg.de In-situ XPS studies, sometimes performed under near-ambient pressure (NAP-XPS), are vital for monitoring the surface of Ga-Pd compounds under reaction conditions, confirming their stability and observing any dynamic changes. nih.govkit.edu
| Species | Core Level | Binding Energy (eV) | Reference(s) |
| Metallic Pd | Pd 3d₅/₂ | ~335.0 | mpg.de |
| Pd in Pd₂Ga | Pd 3d₅/₂ | 335.8 - 336.1 | mpg.dersc.org |
| Pd in PdGa | Pd 3d₅/₂ | Shifted positive vs. Pd | researchgate.net |
| Metallic Ga | Ga 2p₃/₂ | ~1116.1 - 1116.6 | mpg.dersc.org |
| Ga in PdGa | Ga 3d | 18.5 - 19.0 (doublet) | acs.org |
| Ga in Ga₂O₃ | Ga 2p₃/₂ | 1117.9 - 1118.8 | mpg.dersc.org |
| Ga in Ga₂O₃ | Ga 3d | ~20.6 | taylorandfrancis.com |
X-ray Absorption Spectroscopy (XAS) is a powerful tool for investigating the local geometric and/or electronic structure of matter. The technique is divided into two regimes: X-ray Absorption Near Edge Structure (XANES), which provides information on the oxidation state and coordination geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which reveals details about the local atomic environment, including interatomic distances and coordination numbers. acs.orgtaylorandfrancis.com
In the context of Ga-Pd compounds, in-situ XAS is frequently used to monitor the formation of intermetallic phases from their precursors, such as during the temperature-programmed reduction of Pd/Ga₂O₃. tandfonline.comresearchgate.net These studies can track the reduction of Ga species and their subsequent alloying with palladium. tandfonline.comkit.edu The XANES region of the spectra helps to determine the oxidation states of Pd and Ga throughout these processes. tandfonline.comresearchgate.net
The EXAFS region provides quantitative structural data that is critical for understanding the unique properties of Ga-Pd intermetallics, particularly the concept of "active-site isolation" in catalysis. mpg.dempg.de By analyzing the EXAFS data at both the Pd and Ga K-edges, researchers can determine the number and type of neighboring atoms for both elements. mpg.detandfonline.com For example, EXAFS analysis of Pd₂Ga confirms the formation of the intermetallic phase by identifying Pd-Ga bonding and a reduced Pd-Pd coordination number compared to pure palladium metal. tandfonline.comresearchgate.net This structural arrangement, where active Pd atoms are geometrically isolated by Ga atoms, is believed to be the origin of the enhanced selectivity observed in certain catalytic reactions. mpg.dempg.dempg.de
| Sample | Edge | Scattering Path | Coordination Number (N) | Distance (R) Å | Reference(s) |
| PdGa@SiO₂ | Pd K | Pd-Pd | 3.1 ± 0.9 | 2.73 ± 0.01 | researchgate.net |
| Pd-Ga | 2.8 ± 0.9 | 2.48 ± 0.02 | researchgate.net | ||
| GaPd₂/SiO₂ (13 wt.%) | Ga K | Ga-Pd | 8.8 ± 0.8 | 2.62 ± 0.01 | tandfonline.com |
| Pd K | Pd-Ga | 4.3 ± 0.4 | 2.62 ± 0.01 | tandfonline.com | |
| Pd-Pd | 4.1 ± 0.5 | 2.79 ± 0.01 | tandfonline.com |
Fourier Transform Infrared (FTIR) spectroscopy, particularly when using carbon monoxide (CO) as a probe molecule, is a valuable technique for characterizing the surface of heterogeneous catalysts. The vibrational frequency of an adsorbed CO molecule is highly sensitive to the nature of the adsorption site (e.g., on-top, bridged, hollow) and the electronic properties of the surface metal atoms. nih.govmpg.denih.gov
When applied to the Ga-Pd system, CO-FTIR studies reveal significant differences in adsorption properties between the intermetallic compounds and pure palladium. tandfonline.commpg.de On elemental palladium surfaces, CO typically adsorbs strongly, showing distinct IR absorption bands for bridge-bonded CO (e.g., 1930–2000 cm⁻¹) and linearly-bonded (on-top) CO (e.g., 2090–2120 cm⁻¹). mpg.de In contrast, CO adsorption on Ga-Pd intermetallic surfaces is considerably weaker. tandfonline.com This is a direct consequence of the modified electronic structure of the Pd atoms due to alloying with Ga. tandfonline.com
FTIR studies on powdered PdGa intermetallic compounds have detected a weak absorption band at 2051 cm⁻¹, which is assigned to CO molecules singly bonded to isolated Pd atoms. mpg.de The absence or significant reduction of bands corresponding to bridge-bonded CO further supports the "site-isolation" model, where ensembles of adjacent Pd atoms are scarce on the surface of the intermetallic compound. mpg.de
| Surface | CO Adsorption Site | Vibrational Frequency (cm⁻¹) | Reference(s) |
| Pd Nanoparticles | Bridge-bonded (edges) | 1970 - 2000 | mpg.de |
| Pd Nanoparticles | Linearly-bonded (on-top) | 2090 - 2120 | mpg.de |
| PdGa Intermetallic | Linearly-bonded (isolated Pd) | 2051 | mpg.de |
Diffraction Techniques for Structural Determination
X-ray diffraction techniques are the cornerstone for determining the crystal structure of Ga-Pd compounds. They provide fundamental information about the long-range atomic order, phase purity, and precise atomic arrangements within the crystal lattice.
Powder X-ray Diffraction (XRD) is a primary and routine technique for the characterization of polycrystalline materials. It is used to identify the crystalline phases present in a sample by comparing the experimental diffraction pattern to reference patterns. For Ga-Pd systems, XRD is essential for verifying the successful synthesis of the desired intermetallic phase and for confirming its phase purity. mpg.dempg.de
Researchers use XRD to confirm the formation of various stoichiometric compounds, such as PdGa, Pd₂Ga, and Pd₃Ga₇, after synthesis via methods like arc-melting or after reductive treatments of supported precursors. mpg.detandfonline.commpg.de In-situ XRD experiments, where diffraction patterns are collected under controlled temperatures and gas atmospheres, are particularly powerful for studying the thermal stability of these compounds and for observing phase transitions or decomposition under reaction conditions. mpg.dempg.dempg.de These studies have shown that compounds like PdGa and Pd₃Ga₇ are structurally stable in various atmospheres up to several hundred degrees Celsius. mpg.dempg.de
| Compound | Crystal System | Space Group | Reference(s) |
| PdGa | Cubic | P2₁3 | desy.de |
| Pd₂Ga | Orthorhombic | Pnma | researchgate.net |
| Pd₅Ga₃ | Orthorhombic | Cmc2₁ | researchgate.net |
| Pd₃Ga₇ | Cubic | Im-3m | mpg.de |
While powder XRD is excellent for phase identification in bulk samples, single-crystal X-ray diffraction provides the most precise and unambiguous determination of a crystal structure. By analyzing the diffraction pattern from a single, high-quality crystal, this technique can determine the exact positions of atoms within the unit cell, as well as precise bond lengths and angles.
For the gallium-palladium system, single-crystal XRD has been instrumental in establishing the definitive crystal structures of the intermetallic phases. For example, the analysis of a PdGa single crystal confirmed that it crystallizes in the cubic FeSi-type structure with the space group P2₁3. desy.de This analysis yielded precise interatomic distances, revealing that the shortest Pd-Ga bond length is 2.54 Å. desy.de Furthermore, it showed that in the PdGa structure, each palladium atom is surrounded exclusively by seven gallium atoms as its nearest neighbors, with the closest Pd-Pd distance being significantly elongated compared to that in elemental palladium. This detailed structural information is invaluable as it provides a direct, atomic-level picture of the site isolation that is central to the catalytic properties of these materials and serves as a critical input for theoretical and computational modeling.
Microscopy and Imaging Techniques for Morphological and Compositional Characterization
High-Resolution Transmission Electron Microscopy (HRTEM) provides direct imaging of the atomic structure of materials, making it an indispensable tool for studying the crystallography of Ga-Pd nanoparticles and intermetallic compounds. cambridge.org Through HRTEM, researchers can identify crystal phases, observe particle morphology, and characterize defects. rsc.org
In the study of Ga-Pd catalysts, HRTEM has been used to confirm the formation of specific intermetallic phases. mpg.de For example, after reducing a PdO/α-Ga2O3 precursor at different temperatures, HRTEM images combined with Fast Fourier Transform (FFT) analysis of the atomic lattice fringes allowed for the identification of the Pd2Ga and Pd5Ga2 phases. mpg.de The technique is also capable of revealing complex ultrastructures; in Pd-Cu-Ga and Pd-Ga dental alloys, a fine-scale "tweed" structure, characterized by parallel bands about 100-200 nm wide, was observed in both as-cast and heat-treated conditions. nih.gov
However, identifying Ga-Pd phases can be challenging as some compounds in the Ga-Pd phase diagram have very similar lattice spacings, making them difficult to distinguish solely by FFT analysis. researchgate.net Despite this, HRTEM has provided evidence for various phases, including GaPd2 and Pd5Ga3, within Ga-Pd catalytic systems. researchgate.net
| Identified Phase | System/Material | Key Findings | Source |
|---|---|---|---|
| Pd2Ga | Pd2Ga/α-Ga2O3 | Confirmed by lattice fringe analysis and FFT. | mpg.de |
| Pd5Ga2 | Pd5Ga2/α-Ga2O3 | Identified after reduction at 550 °C. | mpg.de |
| GaPd2 | Unsupported Ga-Pd catalysts | Phase identification supported by HRTEM data. | researchgate.net |
| Pd5Ga3 | Unsupported Ga-Pd catalysts | HRTEM provides evidence for this Ga-rich phase. | researchgate.net |
| Ordered "Tweed" Structure | Pd-Ga and Pd-Cu-Ga dental alloys | Fine-scale, ordered structure observed in as-cast and heat-treated conditions. | nih.gov |
Scanning Transmission Electron Microscopy (STEM) coupled with Energy Dispersive X-ray Spectroscopy (EDXS) is a powerful combination for nanoscale chemical analysis. acs.orgcambridge.org The high-angle annular dark-field (HAADF) imaging mode in STEM provides Z-contrast images where heavier elements appear brighter, while EDXS allows for the mapping of elemental distributions at high spatial resolution. researchgate.net
This technique has been pivotal in characterizing Ga-Pd materials, particularly in complex catalytic systems like Supported Catalytically Active Liquid Metal Solutions (SCALMS). mdpi.com In these systems, Ga-Pd droplets are embedded within a porous support. researchgate.net STEM-EDXS analysis revealed that these droplets possess a core-shell structure at room temperature, with a gallium-rich phase in the center and a palladium-rich phase in the outer regions. mdpi.comresearchgate.net This elemental distribution is critical to the catalyst's function. mdpi.com
Quantitative analysis from STEM-EDXS has shown that the local Ga/Pd ratio within these droplets can vary significantly, ranging from 0.14 to 1.98. researchgate.net The higher spatial resolution achievable in thinner samples, such as a focused ion beam (FIB) prepared lamella, allows for more precise EDXS mapping compared to thicker samples. mdpi.comresearchgate.net
| Feature | Observation | Quantitative Data | Source |
|---|---|---|---|
| Elemental Distribution | Core-shell structure observed in embedded droplets. | Ga-rich phase in the center, Pd-rich phase in the shell. | mdpi.comresearchgate.net |
| Compositional Variation | Local composition varies significantly between droplets. | Measured Ga/Pd ratios range from 0.14 to 1.98. | researchgate.net |
| Surface vs. Embedded Droplets | Droplets on the surface are larger and have a higher Ga/Pd ratio. | Surface droplet Ga/Pd ratio: 3.0-95.8. | mdpi.comresearchgate.net |
Scanning Electron Microscopy (SEM) is used to investigate the surface topography and microstructure of Ga-Pd alloys over larger areas than is typical for TEM. surfacesciencewestern.com When combined with EDX, it also provides quantitative elemental composition of the observed features. mdpi.com
In the study of high-palladium dental alloys, SEM has been used to observe microstructural changes resulting from different heat treatments. usu.edu As-cast Pd-Ga alloys often exhibit a dendritic structure, which can persist even after certain heat treatments. usu.edu Other treatments can lead to the formation of discontinuous precipitates or result in fine-grained microstructures. usu.edu
SEM-EDX has also been instrumental in analyzing different populations of Ga-Pd droplets in catalytic materials. researchgate.net For droplets found on the surface of catalyst support particles, two distinct classes were identified: one class with sizes between 0.1 µm and 4 µm and a Ga/Pd ratio ranging from 3.0 to 95.8, and another class of very large structures (>15 µm) that were essentially pure gallium with no detectable palladium signal. researchgate.net This large-scale compositional information complements the nanoscale detail provided by STEM-EDXS.
| Material | Technique | Key Microstructural/Compositional Findings | Source |
|---|---|---|---|
| Pd-Ga Dental Alloy | SEM | Persistence of as-cast dendritic structure after heat treatment. | usu.edu |
| Pd-Ga Dental Alloy | SEM | Formation of discontinuous precipitates after heat treatment at 1200°F. | usu.edu |
| Ga-Pd SCALMS Catalyst | SEM-EDX | Identified large (0.1-4 µm) Ga-rich droplets on the surface (Ga/Pd ratio 3.0-95.8). | researchgate.net |
| Ga-Pd SCALMS Catalyst | SEM-EDX | Detected very large (>15 µm) droplets on the surface with no measurable Pd content. | researchgate.net |
To fully understand the complex three-dimensional (3D) architecture of Ga-Pd materials, especially porous catalysts, tomographic techniques are essential. researchgate.net Nano X-ray computed tomography (nano-CT) and electron tomography (ET) are powerful, non-destructive methods for 3D materials research. mdpi.comfau.de A correlative approach, combining the larger field of view of nano-CT with the higher resolution of ET, provides a comprehensive, scale-bridging view of the material's structure. researchgate.netresearchgate.net
This correlative tomography has been successfully applied to Ga-Pd SCALMS catalysts to decipher the morphology, distribution, and chemical composition of Ga-Pd droplets over several length scales. mdpi.comfau.de The 3D reconstructions reveal a homogeneous porous support network containing embedded Ga-Pd droplets. researchgate.netresearchgate.net A key finding from this 3D analysis is that the size and Ga/Pd ratio of the droplets decrease when moving from the outer surface into the interior of the porous volume. mdpi.comfau.de Large, gallium-rich droplets are predominantly located on the surface of the primary support particles, while smaller droplets with a lower Ga/Pd ratio (i.e., higher Pd content) are found within the pore channels. mdpi.comresearchgate.net This detailed 3D structural and compositional information is vital for creating accurate models of catalyst functionality. researchgate.net
Thermal Analysis Techniques
Thermal analysis techniques are used to measure changes in the physical properties of materials as a function of temperature. For Ga-Pd alloys, methods like Differential Scanning Calorimetry (DSC), Thermogravimetry (TG), and Thermomechanical Analysis (TMA) are used to determine thermal stability, phase transition temperatures, and reaction kinetics. mpg.dempg.de
DSC and TG measurements performed on PdGa and Pd₃Ga₇ compounds under a hydrogen atmosphere showed a slight loss of mass, which was attributed to the reduction of a surface oxide layer. mpg.de The corresponding DSC curves exhibited exothermic peaks, indicating that sintering of the particles occurred during heating. mpg.de These in-situ studies are critical for determining the stability of the intermetallic compounds under conditions relevant to catalysis. mpg.de
In the field of dental materials, TMA was used to investigate phase transformations in high-palladium alloys containing gallium. usu.edu The TMA results for Pd-Ga alloys suggested a second-order phase transformation occurring in the temperature range of approximately 1050°F to 1400°F (565°C to 760°C). usu.edu This event was hypothesized to be related to the formation of an ordered structure. usu.edu
| Compound/Alloy | Technique | Atmosphere | Temperature Range | Observation | Source |
|---|---|---|---|---|---|
| PdGa, Pd₃Ga₇ | DSC/TG | Hydrogen | Up to ~700 K | Slight mass loss (surface oxide reduction) and exothermic peaks (sintering). | mpg.dempg.de |
| Pd-Ga Dental Alloy | TMA | Air | ~1050-1400°F (~565-760°C) | Evidence of a second-order phase transformation. | usu.edu |
| PdGa | In-situ XRD | Helium, Hydrogen | 323 K - 723 K | Only thermal lattice expansion observed, no phase transitions. | mpg.de |
| Pd₃Ga₇ | In-situ XRD | Helium, Hydrogen | 323 K - 693 K | Only thermal lattice expansion observed, no phase transitions. | mpg.de |
| Compound Name | Chemical Formula |
|---|---|
| Gallium | Ga |
| Palladium | Pd |
| Palladium-Gallium | Pd-Ga |
| Palladium(I) Gallide | PdGa |
| Palladium(III) Gallide(VII) | Pd₃Ga₇ |
| Palladium(II) Gallide | Pd₂Ga |
| Palladium(V) Gallide(III) | Pd₅Ga₃ |
| Palladium(V) Gallide(II) | Pd₅Ga₂ |
| Gallium(I) Palladide(II) | GaPd₂ |
| Palladium Oxide | PdO |
| alpha-Gallium(III) Oxide | α-Ga₂O₃ |
| Palladium-Copper-Gallium | Pd-Cu-Ga |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. In the study of Ga-Pd intermetallic compounds, DSC is crucial for determining their thermal stability and identifying any phase transitions.
Detailed investigations into the thermal stability of single-phase intermetallic compounds like PdGa and Pd₃Ga₇ have been conducted using simultaneous DSC and Thermogravimetric Analysis (TGA). mpg.de These studies reveal that the compounds possess high thermal stability, with their long-range and short-range ordered crystal structures remaining intact up to approximately 600 K under various inert or reactive gas atmospheres. mpg.de DSC measurements performed under helium, hydrogen, or oxygen atmospheres showed no evidence of phase transitions or decomposition within this temperature range. mpg.de
Exothermic peaks observed in the DSC curves for both PdGa and Pd₃Ga₇ during heating in a hydrogen atmosphere are not indicative of phase transitions but are attributed to sintering effects. mpg.de This analysis, combined with a slight mass loss detected by TGA, confirms the remarkable stability of the structural motif of isolated palladium active sites, which is a key feature for their catalytic applications. mpg.dempg.de
| Compound | Temperature Range | Heating Rate | Atmosphere | Key DSC Findings |
|---|---|---|---|---|
| PdGa | Up to 723 K | 6 K/min | Helium, 50% H₂ in He, 50% O₂ in He | No phase transitions or decomposition detected up to ~600 K; high thermal stability. mpg.de |
| Pd₃Ga₇ | Up to 693 K | 6 K/min | Helium, 50% H₂ in He, 50% O₂ in He | No phase transitions or decomposition detected up to ~600 K; high thermal stability. mpg.de |
| PdGa & Pd₃Ga₇ | Not specified | Not specified | Hydrogen | Exothermic peaks observed were attributed to sintering effects, not phase changes. mpg.de |
Thermogravimetric Analysis (TGA/TG)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to study the thermal stability and decomposition of materials. When applied to Ga-Pd systems, TGA provides insights into their stability and the nature of surface species.
Combined TGA/DSC studies on PdGa and Pd₃Ga₇ have demonstrated their high thermal stability. mpg.de During thermal treatment in a hydrogen atmosphere, a slight mass loss was observed for both compounds. mpg.de This mass loss is not due to the decomposition of the intermetallic structure but is attributed to the reduction of a thin surface oxide layer that may form on the samples. mpg.de This finding is critical as it confirms that the bulk composition of the Ga-Pd compound remains stable under reducing conditions and elevated temperatures, a prerequisite for many catalytic applications. mpg.de
In related research on Ga-promoted palladium catalysts on a silica (B1680970) support (Ga-Pd/SiO₂), TGA was used to monitor the material's status during its preparation, specifically after the removal of water by sublimation, ensuring the desired composition before subsequent calcination and reduction steps. conicet.gov.ar
| Compound | Atmosphere | Observation | Interpretation |
|---|---|---|---|
| PdGa | Hydrogen | Slight mass loss upon heating | Reduction of a surface oxide layer |
| Pd₃Ga₇ | Hydrogen | Slight mass loss upon heating | Reduction of a surface oxide layer |
Differential Thermal Analysis (DTA)
Differential Thermal Analysis (DTA) is another thermoanalytical technique, similar to DSC, that is used to detect physical and chemical changes in a material as it is heated. It measures the temperature difference between a sample and an inert reference material. DTA is particularly useful for determining melting points and phase transition temperatures.
In the development of dental alloys, DTA has been employed to characterize complex multi-component systems containing both palladium and gallium. nih.gov For a series of Ag-Pd-Au-Cu quaternary alloys, the addition of 5% gallium was investigated to improve physical properties and bonding with ceramics. nih.gov DTA was used to determine the solidus and liquidus points, which define the melting range of the alloys. nih.gov The results showed that for the Ga-added alloys, the solidus and liquidus points were significantly influenced by the palladium and copper content. nih.gov
| Alloy System | Property | Temperature Range (°C) |
|---|---|---|
| Ag-Pd-Au-Cu alloys with 5% Ga addition | Solidus Point | 802 - 1142 |
| Liquidus Point | 931 - 1223 |
Surface Sensitive Techniques
The surface composition and structure of Ga-Pd materials are paramount to their function, especially in catalysis and thin-film applications. Surface-sensitive techniques provide detailed information about the outermost atomic layers, which often differ significantly from the bulk material.
Low-Energy Ion Scattering (LEIS)
Low-Energy Ion Scattering (LEIS) is a powerful surface analysis technique that provides quantitative information about the elemental composition of the very top atomic layer of a material. researchgate.net It involves directing a beam of low-energy ions (typically He⁺ or Ne⁺) at a surface and analyzing the energy of the ions that are scattered off the surface atoms. researchgate.net
LEIS has been used extensively to study the growth, alloying, and thermal stability of ultrathin gallium films on palladium single-crystal surfaces, such as Pd(111). acs.orgnih.gov These studies provide a detailed, atom-layer-by-atom-layer picture of how the Ga-Pd surface alloy forms and evolves with temperature. acs.orgnih.gov
Initial deposition of gallium onto a Pd(111) surface at 150 K results in a disordered film. acs.orgnih.gov LEIS measurements show that the formation of a Ga-Pd alloy begins at a low temperature of approximately 200 K. acs.orgnih.gov As the sample is heated, the surface composition changes. Around 400-500 K, a metastable, mostly disordered 1:1 surface alloy is formed. acs.orgnih.gov Upon further heating, gallium begins to diffuse into the palladium bulk, causing the surface concentration of gallium to decrease. acs.org However, due to a tendency for surface segregation, a small fraction of gallium remains on the surface even at high temperatures. acs.org At temperatures above 500 K, a Ga surface fraction of approximately 0.3 is stabilized, which is suggested to be related to the formation of a Pd₂Ga-like bulk film. acs.orgnih.gov
LEIS can also provide structural information, such as surface buckling, which is the vertical displacement of one type of atom relative to another in the surface plane. By analyzing the critical angles for backscattering, it was determined that for Ga on Pd(111), an inversion of buckling occurs upon heating, meaning the relative vertical positions of Ga and Pd atoms in the surface layer change. acs.orgnih.gov
| Annealing Temperature (K) | Top-Layer Gallium Fraction (as measured by LEIS) | Interpretation |
|---|---|---|
| ~150 | ~1.0 | Initial disordered Ga film |
| ~450 | ~0.5 | Formation of a 1:1 surface alloy |
| ~650 | ~0.3 | Stabilized surface, possibly related to Pd₂Ga formation |
| >800 | Decreasing towards ~0.05 | Diffusion of Ga into the bulk |
Future Directions and Emerging Research Areas
Exploration of Novel Gallium-Palladium Intermetallic Compositions and Crystal Structures
The binary Ga-Pd system is known to form several intermetallic compounds (IMCs), each with a distinct, ordered crystal structure and stoichiometry, such as Pd₂Ga, PdGa, Pd₅Ga₂, and Ga₅Pd. researchgate.net These phases exhibit different electronic and geometric structures compared to their constituent metals, leading to unique catalytic behaviors. mpg.de For instance, Pd₂Ga has an orthorhombic crystal structure and has demonstrated high selectivity in acetylene (B1199291) semi-hydrogenation. researchgate.netmpg.de Future research will focus on the systematic exploration of the Ga-Pd phase diagram to identify and synthesize potentially metastable or previously uncharacterized intermetallic phases. researchgate.net The growth of single crystals of these compounds is a critical prerequisite for studying the elementary processes of catalytic reactions on well-oriented surfaces. researchgate.net The investigation into how different local Ga-Pd ratios and reaction temperatures influence phase formation remains an active area of research. researchgate.net
| Compound | Crystal System | Space Group | Reference |
| Pd₂Ga | Orthorhombic | Pnma | researchgate.net |
| PdGa | (Not specified) | (Not specified) | mdpi.com |
| Pd₅Ga₂ | (Not specified) | (Not specified) | researchgate.net |
| Ga₅Pd | (Not specified) | (Not specified) | researchgate.net |
| Ce₂PdGa₁₂ | Tetragonal | P4/nbm | unige.ch |
This table summarizes known crystal structures of Ga-Pd intermetallic compounds and related systems.
Design and Characterization of Complex Ternary and Quaternary Ga-Pd-Based Systems
Expanding the binary Ga-Pd system to include third or fourth elements opens up a vast compositional space for designing materials with tailored properties. google.comresearchgate.net The addition of elements like tin (Sn), indium (In), silver (Ag), or cerium (Ce) can modify the electronic structure, geometric arrangement of active sites, and stability of the resulting alloys. researchgate.netunige.chacs.org For instance, the partial substitution of gallium with tin in Ga-Pd IMCs has been shown to increase catalytic activity in acetylene semi-hydrogenation. researchgate.net
Research into ternary systems like Pd-Ag-Cu and quaternary systems such as Ag-Pd-Pt-Ru is an emerging frontier. rsc.orgrsc.orgmdpi.com These complex, multi-principal element alloys are being investigated for applications ranging from hydrogen separation membranes to advanced electrocatalysts. rsc.orgmdpi.com The synthesis and characterization of novel compounds like Ce₂PdGa₁₂, which is isostructural to Ce₂RhGa₁₂, provides a template for exploring how different transition metals and rare earth elements can be incorporated into Ga-Pd structures to achieve fascinating physical properties. unige.ch The challenge lies in understanding the complex phase diagrams and predicting the formation and stability of desired intermetallic phases within these multicomponent systems. researchgate.net
Development of Advanced Theoretical Models and Computational Frameworks for Predictive Design
Traditional trial-and-error approaches to alloy design are time-consuming and expensive, especially for complex multicomponent systems. google.com Consequently, there is a strong impetus to develop advanced theoretical and computational frameworks to accelerate materials discovery. aip.org Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools for rapidly screening vast compositional databases to identify promising candidates with desired properties. google.commdpi.com These data-driven methods, often combined with high-throughput calculations based on Density Functional Theory (DFT), can establish structure-property relationships and predict the performance of novel alloys. aip.orgmdpi.comrsc.org
For example, computational models are being used to predict phase formation, stability, and catalytic activity in Ga-Pd based systems. nih.govnih.gov These frameworks can simulate the electronic structure of intermetallic compounds, providing insights into how the filling of palladium's 4d-shell by gallium influences catalytic selectivity. nih.gov Future efforts will focus on creating more accurate and interpretable ML models that can extrapolate from known data on binary and ternary systems to predict the properties of more complex quaternary alloys. rsc.orgrsc.org The integration of physics-based models with ML can further enhance predictive accuracy, especially when experimental data is scarce. google.com
Scalable and Industrially Applicable Synthesis Protocols for Supported Ga-Pd Catalysts
A major challenge in translating the promising catalytic properties of Ga-Pd IMCs from the lab to industry is the development of scalable and cost-effective synthesis methods for producing highly dispersed and stable supported catalysts. nih.gov Several innovative synthesis routes are currently under investigation. One promising method involves the controlled co-precipitation from single-phase layered double hydroxide (B78521) (hydrotalcite-like) precursors, which upon thermal reduction, form bimetallic nanoparticles on a porous oxide support. mpg.deacs.org This approach can yield highly dispersed Pd₂Ga nanoparticles with an average size under 10 nm. mpg.deacs.org
Another strategy is the reactive metal-support interaction, where Pd nanoparticles supported on gallium oxide (Ga₂O₃) are subjected to a high-temperature reduction in hydrogen to form Ga-Pd intermetallic phases. nih.gov Atomic Layer Deposition (ALD) in a fluidized bed reactor is also being explored as a method for the large-scale synthesis of supported palladium nanoparticle catalysts, offering precise control over particle size and loading. mst.edu Furthermore, the concept of Supported Catalytically Active Liquid Metal Solutions (SCALMS) involves depositing a low-melting Ga-Pd alloy onto a porous support, creating highly dynamic and coke-resistant catalysts. researchgate.netresearchgate.net The focus of future research will be on optimizing these protocols to enhance metal loading, improve dispersion, ensure long-term stability, and make them economically viable for industrial applications. aip.orgmdpi.com
Discovery and Optimization of Novel Catalytic Applications Beyond Traditional Hydrogenation
While Ga-Pd catalysts are well-regarded for their exceptional performance in the selective hydrogenation of acetylene, their unique properties make them promising for a much broader range of catalytic reactions. mpg.demdpi.com An area of significant interest is the hydrogenation of CO₂ to methanol (B129727), where Pd-Ga catalysts have shown higher selectivity compared to single-metal catalysts. researchgate.netmdpi.comacs.org The formation of Pd-Ga bimetallic particles is believed to be key to this enhanced activity. researchgate.net
Liquid Ga-Pd alloys are also demonstrating transformative potential in organic synthesis. nih.gov Recent studies have shown that a liquid Ga-Pd catalyst can achieve exceptionally high turnover frequencies for Suzuki-Miyaura cross-coupling reactions, surpassing conventional solid-state catalysts by orders of magnitude. nih.gov Other emerging applications include:
Alkane Dehydrogenation: Supported Ga-Pd liquid metal catalysts (SCALMS) have been reported as highly stable and coke-resistant catalysts for this process. researchgate.net
Oxygen Reduction Reaction (ORR): A supported palladium on a gallium-based liquid metal catalyst has shown enhanced ORR activity, which is crucial for fuel cell technologies. researchgate.net
Direct Dimethyl Ether (DME) Synthesis: While GaN itself has been shown to catalyze CO₂ hydrogenation to DME, the unique interactions in Ga-Pd systems could offer new pathways for this and other value-added chemical syntheses. nih.gov
Future work will focus on optimizing these catalysts and exploring new reaction systems where the synergistic effects between gallium and palladium can be exploited.
| Application | Catalyst System | Key Findings | Reference |
| CO₂ Hydrogenation to Methanol | Pd/Ga₂O₃, Pd₂Ga | Higher selectivity and CO₂ conversion compared to monometallic Pd. | researchgate.netmdpi.comresearchgate.net |
| Suzuki-Miyaura Cross-Coupling | Liquid Ga-Pd | Turnover frequency of 2.5 × 10⁸ hour⁻¹, surpassing other Pd catalysts. | nih.gov |
| Alkane Dehydrogenation | Ga-Pd SCALMS | Forms an active, coke-resistant, and highly stable catalyst. | researchgate.net |
| Oxygen Reduction Reaction (ORR) | Supported Pd on liquid Ga | Surpasses commercial Pt/C and Pd/C with higher half-wave potential and durability. | researchgate.net |
This table presents a summary of emerging catalytic applications for Gallium-Palladium systems.
Deeper Mechanistic Understanding through Advanced In-Operando Characterization
To rationally design better catalysts, a deep understanding of how they function under actual reaction conditions is essential. researchgate.net Advanced in-operando and in-situ spectroscopic techniques are powerful tools for achieving this, as they allow researchers to monitor the catalyst's physical and chemical state in real-time during a reaction. mdpi.commdpi.com These methods can track dynamic changes in morphology, oxidation state, and the nature of surface species, providing crucial insights that are often missed by conventional ex-situ characterization. mdpi.com
Techniques like Near-Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS), X-ray Absorption Spectroscopy (XAS), and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) are being applied to Ga-Pd systems. researchgate.netresearchgate.net For example, in-situ infrared spectroscopy has been used to investigate the function of Ga-Pd bimetallic particles in methanol synthesis, while quasi-in-situ transmission electron microscopy has revealed that these particles can form under reducing atmospheres but are unstable upon air exposure. researchgate.net Future research will increasingly rely on combining multiple operando techniques to build a complete picture of the reaction mechanism, identify the true active sites, and understand the structure-performance relationships that govern catalyst activity, selectivity, and stability. nih.govresearchgate.net
Design of Multi-Functional Gallium-Palladium Based Materials for Diverse Applications
The unique physicochemical properties of Ga-Pd systems extend beyond catalysis, opening avenues for the development of novel multi-functional materials. chalmers.se The interaction between gallium and palladium can be harnessed for applications in electronics, sensing, and energy conversion. chalmers.semdpi.com For instance, Pd-based ternary alloys are being investigated as potential next-generation gas sensors, particularly for the detection of hydrogen, due to their promising mechanical stability and sensing behavior. researchgate.net
The fluidic nature of gallium-based liquid metal alloys combined with the catalytic activity of palladium is being explored to create innovative composite materials. acs.org Researchers are developing flexible, conductive hydrogels incorporating liquid metal alloys for applications in wearable electronics and soft robotics. acs.org Another example is the creation of flexible electrodes based on a polyaniline/palladium composite, which can be used for both the biomedical sensing of glucose and for energy conversion in direct alcohol fuel cells. chalmers.se Future work in this area will focus on integrating the catalytic, electronic, and mechanical properties of Ga-Pd systems to design smart materials with tailored functionalities for a wide array of advanced technological applications.
Q & A
Q. What are the key physicochemical properties of gallium and palladium that influence their behavior in intermetallic compounds?
- Methodological Answer : Focus on melting points (Ga: 29.8°C; Pd: 1555°C), crystal structures (Ga: orthorhombic; Pd: face-centered cubic), and reactivity. Use differential scanning calorimetry (DSC) to analyze phase transitions and X-ray diffraction (XRD) to confirm crystallinity. Note that Ga’s low melting point enables liquid-phase synthesis, while Pd’s high thermal stability supports high-temperature applications .
Q. What experimental protocols ensure reproducibility in synthesizing Ga-Pd alloys?
- Methodological Answer : Use controlled stoichiometric ratios (e.g., Ga:Pd = 1:1 or 3:1) with high-purity precursors. Employ inert atmospheres (argon/glovebox) to prevent oxidation. Characterize via energy-dispersive X-ray spectroscopy (EDS) and inductively coupled plasma mass spectrometry (ICP-MS) to validate composition. For solid-state synthesis, optimize annealing temperatures (e.g., 600–800°C) and durations (12–24 hrs) to avoid incomplete diffusion .
Q. How can researchers mitigate contamination during Ga-Pd nanoparticle synthesis?
- Methodological Answer : Use non-polar solvents (e.g., hexane) to minimize oxide formation. Implement centrifugal washing (3–5 cycles at 10,000 rpm) to remove unreacted precursors. Monitor purity via X-ray photoelectron spectroscopy (XPS) to detect surface contaminants like oxygen or carbon .
Advanced Research Questions
Q. What strategies resolve contradictions in reported catalytic activities of Ga-Pd systems for hydrogenation reactions?
- Methodological Answer :
- Systematic Variation : Test catalytic performance under controlled pressures (1–10 bar H₂) and temperatures (25–150°C).
- Surface Analysis : Use scanning transmission electron microscopy (STEM) to correlate active sites with catalytic turnover.
- Data Validation : Cross-reference results with standardized substrates (e.g., nitrobenzene reduction) to isolate material-specific effects from experimental artifacts .
- Example Data Conflict : Discrepancies in turnover frequency (TOF) may arise from undefined surface roughness or inconsistent H₂ partial pressures.
Q. How do Ga-Pd alloys behave under mechanical stress, and what analytical techniques quantify their stability?
- Methodological Answer :
- Stress Testing : Apply uniaxial compression (0.1–1 GPa) using a diamond anvil cell. Monitor phase stability via in-situ XRD.
- Fracture Analysis : Use nanoindentation to measure hardness (HV) and elastic modulus. Ga-rich phases exhibit ductility (HV ≈ 0.1 GPa) compared to Pd-dominated alloys (HV ≈ 2–3 GPa) .
- Key Finding : Pd stabilizes Ga’s liquid-phase mobility, enhancing mechanical resilience in composite materials.
Q. What advanced models explain the anomalous hydrogen permeability of Ga-Pd membranes compared to pure Pd?
- Methodological Answer :
-
Diffusion Coefficient Analysis : Refer to Arrhenius plots (Table 1) from high-temperature permeability experiments.
-
Theoretical Framework : Apply density functional theory (DFT) to simulate H₂ dissociation barriers on Ga-Pd surfaces. Ga disrupts Pd’s lattice, reducing activation energy by 15–20% .
Table 1 : Hydrogen Diffusion Coefficients in Ga-Pd Systems (400–1200 K)
Temperature (K) D (Ga) [m²/s] D (Pd) [m²/s] 500 2.5 × 10⁻⁹ 8.7 × 10⁻⁹ 800 1.1 × 10⁻⁸ 4.3 × 10⁻⁸ 1200 5.6 × 10⁻⁸ 2.1 × 10⁻⁷ Source: Adapted from diffusion studies
Q. How can combinatorial libraries improve the discovery of Ga-Pd catalysts for CO₂ reduction?
- Methodological Answer :
- High-Throughput Synthesis : Use sputtering or inkjet printing to create gradient compositions (GaₓPd₁₋ₓ, x = 0.1–0.9).
- Screening : Employ electrochemical mass spectrometry (EC-MS) to map Faradaic efficiency (FE) for CO or CH₃OH. Optimal FE (~65%) occurs at x ≈ 0.3 due to balanced CO₂ adsorption and desorption kinetics .
Guidelines for Data Interpretation
- Contradiction Analysis : Use multivariate regression to isolate variables (e.g., temperature, precursor purity) causing data variability. Cross-validate with independent techniques (e.g., XRD and Raman spectroscopy) .
- Ethical Reproducibility : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments that address literature gaps without duplicating efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
